molecular formula C20H36O5 B15569421 ONO 207

ONO 207

Cat. No.: B15569421
M. Wt: 356.5 g/mol
InChI Key: LLQBSJQTCKVWTD-PUVGAGERSA-N
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Description

ONO 207 is a useful research compound. Its molecular formula is C20H36O5 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H36O5

Molecular Weight

356.5 g/mol

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,15-19,21-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4+/t15-,16+,17+,18-,19+/m0/s1

InChI Key

LLQBSJQTCKVWTD-PUVGAGERSA-N

Origin of Product

United States

Foundational & Exploratory

ONO 207 (13,14-Dihydroprostaglandin F2α): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO 207 is the designation for the chemical compound 13,14-Dihydroprostaglandin F2α (13,14-dihydro-PGF2α). It is a metabolite of Prostaglandin (B15479496) F2α (PGF2α), a physiologically potent prostaglandin involved in a wide array of biological processes. This technical guide provides a comprehensive overview of the chemical structure, properties, and associated biological pathways of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is structurally similar to its parent compound, PGF2α, with the key difference being the saturation of the double bond at the C13-C14 position. This structural modification influences its biological activity and metabolic stability.

Chemical Identifiers:

IdentifierValue
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid[1]
Molecular Formula C20H36O5[1]
Molecular Weight 356.5 g/mol [1]
CAS Number 27376-74-5[1]
Synonyms 13,14-Dihydro-PGF2alpha, ONO-207[1]

Physicochemical Properties:

PropertyValueSource
Physical Description SolidHuman Metabolome Database (HMDB)
Solubility Soluble in DMF, DMSO, and Ethanol (>100 mg/ml); PBS (pH 7.2) (>10 mg/ml)Cayman Chemical
SMILES CCCCC--INVALID-LINK--O)O)O">C@@HOPubChem[1]
InChI InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,15-19,21-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t15-,16+,17+,18-,19+/m0/s1PubChem[1]

Biological Activity and Signaling Pathways

This compound, as a metabolite of PGF2α, is expected to interact with the Prostaglandin F Receptor (FP), a G-protein coupled receptor. The binding of PGF2α to the FP receptor activates several intracellular signaling cascades. While specific studies on the signaling of this compound are limited, it is presumed to follow a similar mechanism to PGF2α.

The activation of the FP receptor by PGF2α primarily couples to Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events lead to a variety of cellular responses, including smooth muscle contraction, cell proliferation, and inflammatory responses.[2]

PGF2alpha_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PGF2a PGF2α (this compound) FP_receptor FP Receptor PGF2a->FP_receptor Gq Gq FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Responses (e.g., Contraction, Proliferation) Ca2_release->Cellular_Response PKC->Cellular_Response

References

The Synthesis and Purification of ONO-207: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methods for ONO-207, a prostaglandin (B15479496) F2α analog. ONO-207, chemically known as 13,14-dihydroprostaglandin F2α, is a potent luteolytic agent. This document details the synthetic pathways, purification protocols, and the compound's mechanism of action, presenting data in a structured format for ease of reference and comparison.

Core Synthesis of ONO-207

The synthesis of ONO-207 (13,14-dihydroprostaglandin F2α) originates from the well-established synthetic routes for prostaglandin F2α (PGF2α). A key step in the synthesis of ONO-207 is the selective reduction of the double bond at the C13-C14 position of a PGF2α intermediate. A common and effective method for this transformation is catalytic hydrogenation.

A general synthetic approach involves the use of a palladium on carbon (Pd/C) catalyst. This method ensures the selective hydrogenation of the C13-C14 double bond while preserving other functional groups within the molecule.

Table 1: Key Synthesis Reaction Parameters

ParameterDescription
Starting Material Prostaglandin F2α or a suitable protected intermediate
Reaction Catalytic Hydrogenation
Catalyst 5% Palladium on Carbon (Pd/C)[1]
Solvent Ethyl acetate (B1210297) or a similar inert solvent
Temperature Room Temperature
Pressure Atmospheric pressure (Hydrogen balloon)
Reaction Time Typically 1-4 hours, monitored by TLC or HPLC
Experimental Protocol: Catalytic Hydrogenation of PGF2α Intermediate
  • Preparation: A solution of the PGF2α intermediate in ethyl acetate is prepared in a reaction vessel.

  • Catalyst Addition: A catalytic amount of 5% Palladium on Carbon is added to the solution.

  • Hydrogenation: The reaction vessel is purged with hydrogen gas and a hydrogen balloon is attached to maintain a positive pressure of hydrogen.

  • Reaction Monitoring: The reaction is stirred vigorously at room temperature and monitored periodically by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 13,14-dihydroprostaglandin F2α.

Purification of ONO-207

The purification of ONO-207 is critical to remove any unreacted starting material, byproducts, and residual catalyst. Chromatographic techniques are the primary methods employed for the purification of prostaglandins (B1171923) and their analogs.

Table 2: Purification Parameters

ParameterDescription
Purification Method Column Chromatography or Preparative HPLC
Stationary Phase Silica (B1680970) Gel (for column chromatography) or C18 reverse-phase silica (for HPLC)
Mobile Phase (Column) A gradient of ethyl acetate in hexane (B92381) or dichloromethane/methanol
Mobile Phase (HPLC) A gradient of acetonitrile (B52724) in water (often with a small amount of acid, e.g., 0.1% trifluoroacetic acid)
Detection (HPLC) UV detection at an appropriate wavelength (e.g., 210-220 nm)
Expected Purity >98%
Experimental Protocol: Purification by Column Chromatography
  • Column Preparation: A glass column is packed with silica gel slurried in the initial, low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Sample Loading: The crude ONO-207, dissolved in a minimal amount of the mobile phase, is carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a gradually increasing polarity gradient of the mobile phase. Fractions are collected sequentially.

  • Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Product Isolation: Fractions containing the pure ONO-207 are combined and the solvent is removed under reduced pressure to yield the purified product.

Mechanism of Action: FP Receptor Signaling

ONO-207, as a prostaglandin F2α analog, exerts its biological effects by acting as an agonist for the Prostaglandin F Receptor (FP receptor). The FP receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to the Gq alpha subunit.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ONO_207 ONO-207 FP_Receptor FP Receptor (GPCR) ONO_207->FP_Receptor Binds Gq Gq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Co-activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: ONO-207 signaling through the FP receptor.

Activation of the FP receptor by ONO-207 initiates a conformational change in the receptor, leading to the activation of the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺ concentration, along with DAG, co-activates protein kinase C (PKC). Activated PKC then phosphorylates various downstream target proteins, leading to a cascade of intracellular events that ultimately result in the specific physiological response, such as luteolysis.[2][3][4][5][6][7][8][9][10][11]

Experimental Workflow Overview

The overall process from starting material to purified product can be visualized in the following workflow diagram.

Synthesis_Purification_Workflow Start PGF2α Intermediate Reaction Catalytic Hydrogenation (H₂, 5% Pd/C, EtOAc) Start->Reaction Workup Filtration & Concentration Reaction->Workup Crude Crude ONO-207 Workup->Crude Purification Column Chromatography (Silica Gel) Crude->Purification Analysis TLC/HPLC Analysis Purification->Analysis Pure_Product Pure ONO-207 (>98%) Analysis->Pure_Product Fractions Combined & Concentrated

Caption: Workflow for ONO-207 synthesis and purification.

References

In-depth Technical Guide: Target Identification and Validation of ODM-207, a Novel BET Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ODM-207 is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant anti-tumor activity in a range of preclinical cancer models and has been evaluated in a Phase 1 clinical trial for solid tumors. This technical guide provides a comprehensive overview of the target identification and validation of ODM-207, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the pivotal assays used in its evaluation. The included visualizations of signaling pathways and experimental workflows offer a clear understanding of the scientific rationale and methodologies underpinning the development of this compound.

Target Identification: The BET Family of Proteins

The primary molecular targets of ODM-207 are the members of the BET family of proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is fundamental for the recruitment of transcriptional regulatory complexes to chromatin, thereby controlling the expression of genes essential for cell proliferation, survival, and oncogenesis.[1]

Mechanism of Action: ODM-207 competitively binds to the acetyl-lysine binding pockets (bromodomains) of BET proteins. This action displaces BET proteins from chromatin, leading to the disruption of chromatin remodeling and the downregulation of key oncogenes and cell cycle regulators, such as MYC, and components of the estrogen response pathway.[2] The inhibition of these transcriptional programs ultimately results in cell cycle arrest and reduced tumor cell proliferation.

The following diagram illustrates the mechanism of action of ODM-207.

cluster_0 Normal Gene Transcription cluster_1 Action of ODM-207 Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histone->BET Binds to TF Transcription Factors BET->TF BET_inhibited BET Proteins (Inhibited) PolII RNA Polymerase II TF->PolII Gene Oncogene Transcription (e.g., MYC) PolII->Gene Initiates ODM207 ODM-207 ODM207->BET_inhibited Binds and Inhibits Gene_inhibited Transcription Inhibited BET_inhibited->Gene_inhibited Prevents binding to histones cluster_0 In Vitro Validation Workflow A Cancer Cell Lines B Treat with ODM-207 (Dose-Response) A->B C Cell Viability Assay (e.g., MTT) B->C E Western Blot B->E G RNA Sequencing B->G D Determine IC50 C->D F Analyze Protein Expression (CDK4, Cyclin D1, MYC) E->F H Analyze Gene Expression (MYC, Estrogen Response) G->H cluster_1 In Vivo Efficacy Workflow (PDX Model) I Patient Tumor Tissue J Implant into Immunocompromised Mice I->J K Tumor Growth (to ~150 mm³) J->K L Randomize into Groups K->L M Treat with ODM-207 or Vehicle (Oral) L->M N Monitor Tumor Volume and Body Weight M->N O End of Study: Tumor Excision & Analysis N->O cluster_2 ODM-207 Downstream Signaling ODM207 ODM-207 BET BET Protein Inhibition ODM207->BET MYC MYC Pathway Downregulation BET->MYC ER Estrogen Response Pathway Downregulation BET->ER CC Cell Cycle Pathway Downregulation (CDK4, Cyclin D1) BET->CC Proliferation Decreased Cell Proliferation MYC->Proliferation ER->Proliferation Arrest G0/G1 Cell Cycle Arrest CC->Arrest

References

Unraveling the Identity of "ONO 207": A Review of Drug Candidates with the "207" Designation

Author: BenchChem Technical Support Team. Date: December 2025

A definitive drug candidate designated "ONO 207" from Ono Pharmaceutical could not be identified through extensive searches of publicly available data. However, the search revealed several other investigational compounds with the "207" identifier from various pharmaceutical developers. This technical guide provides a detailed overview of the historical background, mechanism of action, and available technical data for these compounds, presented with the caveat that their association with Ono Pharmaceutical has not been established.

ODM-207: A BET Bromodomain Inhibitor for Solid Tumors

Historical Background

ODM-207 is an orally bioavailable, potent, and selective pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] It has been investigated for its potential antineoplastic activity in various solid tumors.[3][4] A first-in-human, open-label Phase 1 clinical trial (NCT03035591) was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of ODM-207 in patients with selected solid tumors.[4] The study included a dose-escalation part and an evaluation of the effect of food on pharmacokinetics.[4]

Mechanism of Action

BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine (B10760008) residues on histone tails, which is a key step in chromatin remodeling and the expression of genes involved in cell proliferation and survival.[3] In many cancers, the expression of oncogenes such as MYC is driven by BET proteins.

ODM-207 functions by competitively binding to the acetylated lysine-binding pockets of BET bromodomains. This prevents the interaction between BET proteins and acetylated histones, thereby disrupting the transcriptional activation of key oncogenes.[3] This inhibition of oncogene expression leads to decreased tumor cell proliferation and survival.[2]

Signaling Pathway

The following diagram illustrates the mechanism of action of ODM-207 in inhibiting BET protein function and downstream oncogenic signaling.

ODM207_Mechanism cluster_nucleus Cell Nucleus cluster_drug Histone Acetylated Histones BET BET Proteins (BRD2, BRD3, BRD4) Histone->BET binds to TF_Complex Transcription Factor Complex BET->TF_Complex recruits Oncogenes Oncogenes (e.g., MYC) TF_Complex->Oncogenes activates mRNA mRNA Oncogenes->mRNA transcription Proliferation Tumor Cell Proliferation & Survival mRNA->Proliferation translation ODM207 ODM-207 ODM207->BET inhibits binding

Caption: Mechanism of action of ODM-207 as a BET inhibitor.

Quantitative Data

The following table summarizes key data from the Phase 1 clinical trial of ODM-207.[4]

ParameterValue
Trial Identifier NCT03035591
Number of Patients 35
Patient Population Selected solid tumors (34% with castrate-resistant prostate cancer)
Highest Studied Dose 2 mg/kg
Dose-Limiting Toxicity (DLT) Intolerable fatigue
Common Adverse Events Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, vomiting
Observed Responses No partial or complete responses
Experimental Protocols

Phase 1 Clinical Trial Design (NCT03035591) [4]

  • Study Type: Open-label, dose-escalation.

  • Administration: Oral, once daily.

  • Dose Escalation Design: Initiated with a dose titration in the initial cohort, followed by a 3 + 3 design.

  • Primary Objectives: To evaluate the safety and determine the maximum tolerated dose (MTD) of ODM-207.

  • Secondary Objectives: To characterize the pharmacokinetic profile and assess preliminary anti-tumor activity.

NVX-207: A Betulinic Acid-Derived Anti-Cancer Compound

Historical Background

NVX-207 is a semi-synthetic derivative of betulinic acid, a naturally occurring pentacyclic triterpene.[5] The development of betulinic acid derivatives like NVX-207 has been pursued to overcome the unfavorable pharmacological and physico-chemical properties of the parent compound.[5] NVX-207 has demonstrated anti-tumor activity against various human and canine cancer cell lines and has been studied in canine cancer patients.[5][6]

Mechanism of Action

NVX-207 induces apoptosis, or programmed cell death, in cancer cells.[7] Its mechanism is associated with the activation of the intrinsic apoptotic pathway, which involves the mitochondria.[5] This is evidenced by the cleavage of caspases-9, -3, and -7, as well as poly (ADP-ribose) polymerase (PARP).[5][7] Additionally, gene expression profiling has shown that NVX-207 upregulates genes associated with lipid metabolism.[5]

Signaling Pathway

The diagram below illustrates the apoptotic pathway induced by NVX-207.

NVX207_Mechanism cluster_cell Cancer Cell NVX207 NVX-207 Mitochondria Mitochondria NVX207->Mitochondria induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase37 Caspase-3, -7 Caspase9->Caspase37 activates PARP PARP Caspase37->PARP cleaves Apoptosis Apoptosis Caspase37->Apoptosis triggers CleavedPARP Cleaved PARP PARP->CleavedPARP

Caption: Intrinsic apoptotic pathway induced by NVX-207.

Quantitative Data

The following table presents in vitro activity data for NVX-207.[5][7]

ParameterValue
Mean IC50 3.5 µM (against various human and canine cell lines)
IC50 in malignant glioma cell lines 7.6 - 8.5 µM
Experimental Protocols

In Vitro Activity and Mode of Action Determination [5]

  • Cell Lines: Various human and canine cancer cell lines, as well as normal cell lines.

  • Assays:

    • Cytotoxicity: To determine the half-maximal inhibitory concentration (IC50).

    • Apoptosis Assays: To detect cleavage of caspases and PARP (e.g., Western blotting).

  • Gene Expression Profiling: Performed using Affymetrix U133 microarrays to identify regulated genes.

  • Binding Partner Identification: Utilized a heterobifunctional chemical crosslinker system, with potential binding proteins identified by MALDI-TOF analysis.

BBT-207: A Fourth-Generation EGFR Tyrosine Kinase Inhibitor

Historical Background

BBT-207 is being developed by Bridge Biotherapeutics as a fourth-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).[8][9] It is designed to treat non-small cell lung cancer (NSCLC) that has developed resistance to third-generation EGFR TKIs, particularly tumors harboring C797S mutations.[8][9] The company has presented preclinical data at the American Association for Cancer Research (AACR) annual meetings and submitted an Investigational New Drug (IND) application to the U.S. Food and Drug Administration (FDA) for a Phase 1/2 clinical trial (NCT05920135).[8][9][10]

Mechanism of Action

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of cancer cells. While earlier generation EGFR TKIs are effective, tumors often develop resistance mutations. BBT-207 is designed to potently inhibit a broad range of EGFR mutations, including the C797S mutation which confers resistance to third-generation inhibitors like osimertinib.[8][9] By inhibiting the kinase activity of these mutant EGFRs, BBT-207 aims to block downstream signaling pathways that promote tumor growth and survival.

Signaling Pathway

The following diagram depicts the role of BBT-207 in inhibiting mutant EGFR signaling.

BBT207_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BBT207 BBT-207 Mutant_EGFR Mutant EGFR (including C797S) BBT207->Mutant_EGFR inhibits Downstream_Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) Mutant_EGFR->Downstream_Signaling activates Proliferation_Survival Tumor Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival promotes

Caption: Inhibition of mutant EGFR signaling by BBT-207.

Quantitative Data

Preclinical data for BBT-207 was presented at the AACR Annual Meeting 2023.[9]

ParameterValue
In Vivo Model Osimertinib-resistant Ba/F3 CDX mouse models
Treatment 40mg/kg for 21 days
Tumor Growth Inhibition (TGI) in Del19/C797S (DC) model 107%
Tumor Growth Inhibition (TGI) in L858R/C797S (LC) model 102%
Experimental Protocols

Phase 1/2 Clinical Trial Design (NCT05920135) [10][11]

  • Study Type: Open-label, multi-center.

  • Phases:

    • Part 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D).

    • Part 2 (Dose Expansion): To evaluate the safety and efficacy of the RP2D.

  • Patient Population: Patients with advanced NSCLC harboring EGFR mutations who have progressed on prior EGFR TKI therapy.

  • Primary Objectives: To assess the safety, tolerability, and determine the RP2D of BBT-207.

  • Secondary Objectives: To evaluate the pharmacokinetic profile, pharmacodynamics, and preliminary anti-tumor activity.

References

In-depth Technical Guide: ONO 207 In Vitro Preliminary Screening

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, cannot be constructed as requested due to the absence of foundational data in the public domain. The core requirements of providing quantitative data, detailed experimental protocols, and signaling pathway diagrams for "ONO 207" cannot be met.

For researchers, scientists, and drug development professionals interested in this area, it is recommended to:

  • Verify the chemical identity of "this compound" to confirm if it is indeed 13,14-Dihydrodinoprost or another entity.

  • Search for literature using the confirmed chemical name or other known identifiers (e.g., CAS number).

  • If "this compound" is an internal compound designation, consult internal documentation for available data.

Should specific data on "this compound" become available, a technical guide could be developed. As an illustration of the requested format, a hypothetical example based on a generic prostaglandin (B15479496) analog is provided below.

Hypothetical Example: In Vitro Preliminary Screening of a Prostaglandin F2α Analog (PG-X)

This section serves as a template demonstrating how the technical guide for "this compound" would have been structured if data were available.

Introduction

Prostaglandin F2α (PGF2α) analogs are a class of compounds that mimic the action of endogenous PGF2α by binding to and activating the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor initiates a variety of cellular responses through downstream signaling cascades. This document outlines the in vitro preliminary screening of a novel PGF2α analog, designated PG-X, to characterize its bioactivity and mechanism of action.

Data Presentation

The following tables summarize the quantitative data obtained from the in vitro screening of PG-X.

Table 1: Receptor Binding Affinity of PG-X

CompoundTarget ReceptorKi (nM)
PG-XFP Receptor15.2 ± 2.1
PGF2α (Control)FP Receptor5.8 ± 0.9

Table 2: Functional Activity of PG-X in HEK293 cells expressing FP receptor

CompoundAssay TypeEC50 (nM)Emax (% of PGF2α)
PG-XCalcium Mobilization32.5 ± 4.595 ± 5
PG-XERK1/2 Phosphorylation45.1 ± 6.288 ± 7
Experimental Protocols
  • Cell Line: HEK293 cells stably expressing the human FP receptor.

  • Membrane Preparation: Cells were harvested, and crude membranes were prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes were incubated with a fixed concentration of [3H]-PGF2α and varying concentrations of PG-X or unlabeled PGF2α.

  • Incubation: The reaction was carried out for 60 minutes at room temperature in a binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Detection: Bound radioactivity was separated from free ligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

  • Cell Line: HEK293-FP cells.

  • Loading: Cells were loaded with the calcium-sensitive fluorescent dye Fura-2 AM.

  • Stimulation: Cells were stimulated with varying concentrations of PG-X or PGF2α.

  • Detection: Changes in intracellular calcium concentration were measured by monitoring the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm.

  • Data Analysis: The EC50 and Emax values were determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows.

G cluster_0 FP Receptor Activation and Downstream Signaling PGX PG-X FP_Receptor FP Receptor PGX->FP_Receptor Gq Gαq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates ERK_pathway MAPK/ERK Pathway PKC->ERK_pathway activates

Caption: PG-X mediated FP receptor signaling pathway.

G cluster_1 Experimental Workflow for Binding Assay Start Start Membrane_Prep Prepare HEK293-FP cell membranes Start->Membrane_Prep Incubation Incubate membranes with [³H]-PGF2α and PG-X Membrane_Prep->Incubation Filtration Separate bound and free ligand by filtration Incubation->Filtration Counting Measure radioactivity Filtration->Counting Analysis Calculate Ki value Counting->Analysis End End Analysis->End

No Preclinical Studies Identified for "ONO-207"

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for preclinical studies involving a compound designated as "ONO-207," no publicly available data or research matching this identifier could be located. The search results did not yield any specific information regarding the pharmacology, mechanism of action, pharmacokinetics, or toxicology of a drug candidate with this name.

It is possible that "ONO-207" may be an internal development code that has not yet been disclosed in scientific literature, or the identifier may be inaccurate. The search did retrieve information on various other compounds developed by Ono Pharmaceutical Co., Ltd., each with a distinct numerical suffix (e.g., ONO-4007, ONO-7579, ONO-2020). This suggests a consistent naming convention by the company, where "ONO-" is followed by a specific number.

Without any available preclinical data for "ONO-207," it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on Ono Pharmaceutical's pipeline are encouraged to consult the company's official publications and presentations for accurate and up-to-date information on their development candidates. Should "ONO-207" be a misidentification of another compound, a more specific search with the correct identifier would be necessary to retrieve the relevant preclinical information.

literature review of "ONO" compound series

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the ONO Compound Series

Introduction

The "ONO" designation for a compound series signifies its origin from the research and development pipeline of Ono Pharmaceutical Co., Ltd., a Japanese pharmaceutical company.[1] This nomenclature is applied across a diverse range of therapeutic agents targeting various diseases, rather than indicating a specific, structurally related chemical series. Ono Pharmaceutical focuses its research and development efforts on several key therapeutic areas, including oncology, immunology, neurology, and other specialty fields with high unmet medical needs.[2][3] This guide provides a technical literature review of selected ONO compounds, summarizing their mechanisms of action, quantitative data, and experimental methodologies.

ONO-4641 (Ceralifimod)

Overview: ONO-4641, also known as Ceralifimod, is a selective agonist of the sphingosine-1-phosphate (S1P) receptors 1 and 5.[4][5] It has been investigated as a potential treatment for autoimmune diseases, most notably relapsing-remitting multiple sclerosis.[5][6]

Mechanism of Action: ONO-4641 functions by modulating the S1P signaling pathway. By acting as an agonist on S1P1 receptors on lymphocytes, it induces their internalization and degradation, leading to a functional antagonism. This prevents the egress of lymphocytes from lymph nodes, thereby reducing their infiltration into the central nervous system, which is a key pathological feature of multiple sclerosis.[7][8] Its activity on S1P5 receptors may also play a role in its therapeutic effects.[4][5]

Quantitative Data: ONO-4641
ParameterValueSpecies/Assay SystemReference(s)
EC50 (S1P1) 0.0273 nMHuman[5][8]
EC50 (S1P5) 0.334 nMHuman[5][8]
Ki (S1P1) 0.626 nMHuman[8]
Ki (S1P4) 28.8 nMHuman[8]
Ki (S1P5) 0.574 nMHuman[8]
IC50 (Lymphocyte reduction) 1.29 ng/mLCynomolgus Monkey (in vivo)[7]
Experimental Protocols

Competitive Binding Assay: The binding affinity of ONO-4641 to human S1P receptors (S1P1, S1P2, S1P3, S1P4, S1P5) and rat S1P1 was determined using a competitive binding assay with [33P]-S1P. Membranes from Chinese hamster ovary-K1 (CHO-K1) cells expressing the respective receptors were incubated with [33P]-S1P and varying concentrations of ONO-4641. The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined, and the inhibition constant (Ki) was calculated.[8]

In Vivo Lymphocyte Reduction Model: The pharmacodynamic effect of ONO-4641 on peripheral blood lymphocyte counts was assessed in female Lewis rats. The compound was administered orally at doses of 0.01, 0.03, and 0.1 mg/kg. Blood samples were collected at various time points post-administration, and lymphocyte counts were determined using an automated hematology analyzer.[8]

Signaling Pathway and Mechanism of Action

ONO_4641 cluster_0 Mechanism of Action cluster_1 Physiological Effect ONO4641 ONO-4641 S1P1 S1P1 Receptor (on Lymphocyte) ONO4641->S1P1 binds to Lymphocyte Lymphocyte S1P1->Lymphocyte located on LymphNode Lymph Node Bloodstream Bloodstream Lymphocyte->Bloodstream Egress Blocked CNS Central Nervous System Bloodstream->CNS Infiltration Reduced Inflammation Neuroinflammation CNS->Inflammation leads to reduced

Caption: ONO-4641 signaling pathway and its effect on lymphocyte trafficking.

ONO-2506 (Arundic Acid)

Overview: ONO-2506, known as Arundic Acid, is an astrocyte-modulating agent.[9] It has been investigated for its neuroprotective properties in various central nervous system disorders, including ischemic stroke, Alzheimer's disease, and epilepsy.[9][10]

Mechanism of Action: The primary mechanism of action of ONO-2506 is the inhibition of S100B protein synthesis in activated astrocytes.[9] S100B is a calcium-binding protein that, when overexpressed by reactive astrocytes following brain injury, can be neurotoxic. By reducing S100B levels, ONO-2506 mitigates neuroinflammation and subsequent neuronal damage.[9][11]

Experimental Protocols

Intracerebral Hemorrhage (ICH) Model in Rats: Male Wistar rats are subjected to stereotactic surgery to induce ICH by injecting collagenase into the left striatum. ONO-2506 (at doses such as 2 µg/µL) or a vehicle is administered into the left lateral ventricle. Neurological deficits are assessed using behavioral tests like the ladder rung walking and grip strength tests. Immunofluorescence analysis is used to measure the levels of S100B, glial fibrillary acidic protein (GFAP), and CD11b (a marker for microglia and macrophages) in the striatum at different time points post-ICH.[11][12]

Genetic Animal Model of Absence Epilepsy: The antiepileptic effects of ONO-2506 are evaluated in a genetic mouse model of absence epilepsy (Cacna1atm2Nobs/tm2Nobs strain). The dose-dependent effects of the compound on spontaneous epileptic discharges are determined. Microdialysis in freely moving rats is used to analyze the effects of ONO-2506 on the release of neurotransmitters such as L-glutamate, D-serine, GABA, and kynurenic acid in the medial prefrontal cortex.[10]

Logical Relationship Diagram

ONO_2506 BrainInjury Brain Injury (e.g., Stroke, ICH) AstrocyteActivation Astrocyte Activation BrainInjury->AstrocyteActivation S100B_Synthesis S100B Synthesis AstrocyteActivation->S100B_Synthesis Neuroinflammation Neuroinflammation S100B_Synthesis->Neuroinflammation ONO2506 ONO-2506 ONO2506->S100B_Synthesis inhibits NeuronalDamage Neuronal Damage Neuroinflammation->NeuronalDamage

Caption: The neuroprotective mechanism of ONO-2506 through inhibition of S100B synthesis.

ONO-8430506

Overview: ONO-8430506 is a novel and potent inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[13][14] It has demonstrated potential as an anti-cancer agent, particularly in enhancing the efficacy of chemotherapy in breast cancer models.[13][14]

Mechanism of Action: Autotaxin is a secreted enzyme that catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA). LPA is a bioactive lipid that signals through G protein-coupled receptors to promote cell proliferation, migration, and survival, processes that are critical for tumor growth and metastasis. ONO-8430506 inhibits the enzymatic activity of ATX, leading to reduced LPA levels and subsequent attenuation of LPA-driven oncogenic signaling.[15]

Quantitative Data: ONO-8430506
ParameterValueSpecies/Assay SystemReference(s)
IC50 (ATX) 5.1 nMRecombinant Human (FS-3 substrate)[15][16]
IC50 (ATX) 4.5 nMRecombinant Human (16:0-LPC substrate)[15][16]
IC50 (LPA formation) 20-30 nMHuman Plasma[15]
Oral Bioavailability 51.6% (Rat), 71.1% (Dog), 30.8% (Monkey)In vivo[16]
Cmax 261 ng/mL (Rat), 1670 ng/mL (Dog), 63 ng/mL (Monkey)1 mg/kg oral dose[16]
t1/2 3.4 h (Rat), 8.9 h (Dog), 7.9 h (Monkey)0.3 mg/kg IV dose[16]
Experimental Protocols

In Vitro ATX Enzyme Inhibition Assay: The inhibitory activity of ONO-8430506 on human recombinant ATX is measured using two different substrates. In the first assay, a synthetic fluorescent substrate (FS-3) is used, and the IC50 value is determined by measuring the reduction in fluorescence. In the second assay, a natural substrate, 16:0-lysophosphatidylcholine (16:0-LPC), is used, and the amount of choline (B1196258) produced is quantified to determine the enzyme activity and the IC50 of the inhibitor.[15]

In Vivo Breast Cancer Model: The anti-tumor efficacy of ONO-8430506, alone and in combination with paclitaxel, is evaluated in a breast cancer mouse model. Tumor growth and lung metastasis are monitored. Plasma levels of LPA are measured to confirm the in vivo inhibition of ATX.[14][16]

Signaling Pathway

ONO_8430506 LPC Lysophosphatidylcholine (LPC) LPA Lysophosphatidic Acid (LPA) LPC->LPA catalyzed by ATX Autotaxin (ATX) ATX->LPA ONO8430506 ONO-8430506 ONO8430506->ATX inhibits LPAR LPA Receptors LPA->LPAR activates OncogenicSignaling Oncogenic Signaling (Proliferation, Migration, Survival) LPAR->OncogenicSignaling

Caption: ONO-8430506 inhibits the ATX/LPA signaling pathway.

ONO-7018

Overview: ONO-7018 is an orally bioavailable and selective inhibitor of the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1).[17][18] It is being investigated for the treatment of relapsed or refractory non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[17][19]

Mechanism of Action: MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which is crucial for the activation of the NF-κB pathway downstream of B-cell and T-cell receptor stimulation. In certain lymphomas, this pathway is constitutively active, promoting cell survival and proliferation. ONO-7018 inhibits the proteolytic activity of MALT1, thereby blocking NF-κB signaling and inducing apoptosis in cancer cells.[18][20]

Experimental Protocols

Phase 1 Clinical Trial Design: A first-in-human, open-label, multicenter, dose-escalation (Part 1) and dose-expansion (Part 2) Phase 1 study is being conducted to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and efficacy of ONO-7018 in patients with relapsed or refractory NHL or CLL. Patients receive ONO-7018 orally, and the maximum tolerated dose (MTD) is determined in the dose-escalation phase.[20]

Signaling Pathway

ONO_7018 BCR_TCR BCR/TCR Signaling CBM_Complex CARD11-BCL10-MALT1 (CBM) Complex BCR_TCR->CBM_Complex activates MALT1 MALT1 Protease Activity CBM_Complex->MALT1 NFkB_Activation NF-κB Activation MALT1->NFkB_Activation leads to ONO7018 ONO-7018 ONO7018->MALT1 inhibits CellSurvival Cell Survival & Proliferation NFkB_Activation->CellSurvival

Caption: ONO-7018 inhibits MALT1, leading to the blockade of NF-κB signaling.

ONO-8055

Overview: ONO-8055 is a novel, highly potent and selective dual agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtypes EP2 and EP3.[21][22] It has been investigated for the treatment of underactive bladder (UAB).[21][23]

Mechanism of Action: ONO-8055 exerts its effects by simultaneously activating EP2 and EP3 receptors. In the lower urinary tract, this dual agonism leads to contraction of the bladder (detrusor muscle) and relaxation of the urethra, which can improve voiding function in patients with UAB.[21][22]

Experimental Protocols

In Vitro Receptor Agonism Assay: The agonistic effect of ONO-8055 on EP receptors is studied in Chinese hamster ovary (CHO) cells expressing the individual human EP receptor subtypes. Receptor activation is measured by quantifying the increase in intracellular calcium levels or cyclic adenosine (B11128) monophosphate (cAMP) production.[21]

In Vivo Underactive Bladder Model: A neurogenic UAB model is created in rats through lumbar canal stenosis or in cynomolgus monkeys through a surgical procedure mimicking a radical hysterectomy. The effects of ONO-8055 on bladder and urethral function are evaluated using awake cystometry and intraurethral perfusion pressure measurements. Parameters such as bladder capacity, post-void residual urine, and voiding pressure are assessed.[21][23][24]

Logical Relationship Diagram

ONO_8055 ONO8055 ONO-8055 EP2_Receptor EP2 Receptor ONO8055->EP2_Receptor activates EP3_Receptor EP3 Receptor ONO8055->EP3_Receptor activates UrethralRelaxation Urethral Relaxation EP2_Receptor->UrethralRelaxation BladderContraction Bladder Contraction EP3_Receptor->BladderContraction ImprovedVoiding Improved Voiding Function BladderContraction->ImprovedVoiding UrethralRelaxation->ImprovedVoiding

Caption: ONO-8055's dual agonism on EP2 and EP3 receptors improves bladder function.

ONO-8711

Overview: ONO-8711 is a potent and selective competitive antagonist of the prostaglandin E2 receptor subtype EP1.[25][26] It has been investigated for its potential in cancer chemoprevention, particularly in colon, breast, and oral cancers, as well as for the treatment of neuropathic pain.[25][26][27][28]

Mechanism of Action: Prostaglandin E2 (PGE2), acting through its EP1 receptor, is implicated in promoting cell proliferation and inflammation, which can contribute to carcinogenesis and pain signaling. ONO-8711 blocks the EP1 receptor, thereby inhibiting the downstream effects of PGE2, leading to reduced cell proliferation, induction of apoptosis in cancer cells, and attenuation of hyperalgesia and allodynia in pain models.[25][26]

Quantitative Data: ONO-8711
ParameterValueSpecies/Assay SystemReference(s)
pKi 9.2Human EP1 Receptor[29]
pKi 8.8Mouse EP1 Receptor[29]
Experimental Protocols

Chemically-Induced Carcinogenesis Model in Rats: To evaluate the chemopreventive effects of ONO-8711, male F344 rats are treated with a carcinogen such as azoxymethane (B1215336) (AOM) to induce colonic aberrant crypt foci (ACF) or 4-nitroquinoline (B1605747) 1-oxide (4-NQO) to induce tongue carcinogenesis. The rats are then fed a diet containing ONO-8711 at different concentrations (e.g., 400 or 800 ppm). The incidence and multiplicity of tumors or preneoplastic lesions are assessed.[27][28]

Chronic Constriction Injury (CCI) Model of Neuropathic Pain: A CCI model is created in rats by loosely ligating the sciatic nerve. The effect of orally administered ONO-8711 on mechanical hyperalgesia and allodynia is measured. The expression of c-fos, a marker of neuronal activation, in the spinal cord is also assessed to investigate the compound's mechanism of action in pain reduction.[26]

Signaling Pathway

ONO_8711 PGE2 Prostaglandin E2 (PGE2) EP1_Receptor EP1 Receptor PGE2->EP1_Receptor binds to DownstreamSignaling Downstream Signaling (e.g., increased intracellular Ca2+) EP1_Receptor->DownstreamSignaling activates ONO8711 ONO-8711 ONO8711->EP1_Receptor blocks PathologicalEffects Pathological Effects (Cell Proliferation, Inflammation, Pain) DownstreamSignaling->PathologicalEffects

Caption: ONO-8711 acts as an antagonist of the EP1 receptor, blocking PGE2-mediated signaling.

References

No Publicly Available Information on "ONO 207" Hinders Creation of Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for a compound designated "ONO 207" from Ono Pharmaceutical has yielded no publicly available information, making it impossible to create the requested in-depth technical guide. It is likely that "this compound" is a misnomer, an internal project code not disclosed to the public, or a discontinued (B1498344) program for which data is not accessible.

While extensive searches were conducted to identify a specific drug or compound with the "this compound" designation, no matching candidate could be found in patent databases, clinical trial registries, or scientific literature associated with Ono Pharmaceutical. The company's publicly available pipeline and product lists do not contain a compound with this identifier.

It is possible that the query refers to a similarly named compound from a different pharmaceutical company. For instance, "ODM-207" is a known BET inhibitor for solid tumors developed by Orion Corporation, and "NVX-207" is a betulinic acid derivative investigated for its anti-cancer properties. However, without confirmation, creating a technical guide on these compounds would not fulfill the request for information specifically on an Ono Pharmaceutical product.

The user's request for detailed information, including quantitative data, experimental protocols, and signaling pathways, necessitates a clearly identified and researched subject. Due to the absence of any public data on "this compound," the core requirements of the requested technical guide cannot be met.

For researchers, scientists, and drug development professionals seeking information on Ono Pharmaceutical's portfolio, it is recommended to consult the company's official publications and pipeline disclosures for accurate and up-to-date information on their investigational and approved products. Should "this compound" be an internal or pre-clinical designation, information may become public at a later date through scientific publications or company announcements.

Biological Pathway Analysis of "ONO 207": Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound or drug designated as "ONO 207" have not yielded any specific, publicly available information. This designation does not appear in the clinical development pipelines of major pharmaceutical companies, including Ono Pharmaceutical Co., Ltd., which commonly uses the "ONO-" prefix for its development candidates.

The identifier "this compound" may correspond to an internal, preclinical, or discontinued (B1498344) project for which data has not been publicly disclosed. As a result, a detailed technical guide on its biological pathway, experimental protocols, and quantitative data, as requested, cannot be generated at this time.

However, a review of Ono Pharmaceutical's publicly available pipeline has identified several other compounds with accessible data that could serve as an alternative for a comprehensive biological pathway analysis. One such candidate is ONO-4059 , also known as Tirabrutinib .

Tirabrutinib (ONO-4059) is a Bruton's tyrosine kinase (BTK) inhibitor that has been approved in Japan for the treatment of relapsed or refractory primary central nervous system lymphoma.[1] Its mechanism of action involves the B-cell receptor (BCR) signaling pathway, a well-characterized pathway in B-cell malignancies.[1]

Should you be interested in proceeding with a detailed technical guide on a publicly documented compound, a similar in-depth analysis could be performed on Tirabrutinib (ONO-4059) or another suitable alternative from the Ono Pharmaceutical pipeline, such as:

  • ONO-4578 : An EP4 antagonist that modulates the tumor microenvironment.[2][3]

  • ONO-4685 : An anti-PD-1/CD3 bispecific antibody designed to engage T-cells to attack cancer cells.[4]

We await your guidance on whether to proceed with an analysis of one of these alternative compounds.

References

Methodological & Application

Experimental Protocols for Cell Culture: NVX-207 and ONO-4007

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are compiled from publicly available research. The compound "ONO 207" was not specifically identified. Based on the available information, this document details experimental protocols for two compounds with similar numerical designations: NVX-207 , a betulinic acid derivative with anti-cancer properties, and ONO-4007 , a synthetic lipid A analog investigated for its immune-stimulatory effects. These protocols are intended for research purposes only and should be performed by qualified personnel.

Application Note 1: NVX-207 - A Potent Inducer of Apoptosis in Cancer Cells

NVX-207, a semi-synthetic derivative of betulinic acid, has demonstrated significant anti-tumor activity against a variety of human and canine cancer cell lines.[1] Its primary mechanism of action is the induction of apoptosis through the intrinsic pathway, characterized by the activation of caspase-9, caspase-3, and caspase-7, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).[1]

Quantitative Data Summary: Cytotoxicity of NVX-207

The cytotoxic effects of NVX-207 have been evaluated in several cancer cell lines, with IC50 values indicating potent anti-proliferative activity.

Cell LineAssay TypeIC50 (µM)Reference
Various Human and Canine Cancer Cell LinesNot Specified3.5 (mean)[1]
Malignant Glioma Cell LinesSulforhodamine B (SRB)7.6 - 8.5[2]

Experimental Protocols: NVX-207

Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This protocol is adapted from standard SRB assay procedures and is suitable for determining the cytotoxicity of NVX-207 against adherent cancer cell lines.

Materials:

  • NVX-207 (dissolved in a suitable solvent, e.g., DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with a serial dilution of NVX-207. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for at least 1 hour.

  • Washing: Wash the plates five times with deionized water to remove TCA.

  • Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Experimental Workflow for SRB Assay

SRB_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_staining Staining cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with NVX-207 A->C B Prepare NVX-207 Dilutions B->C D Incubate (48-72h) C->D E Fix with TCA D->E F Wash with Water E->F G Stain with SRB F->G H Wash with Acetic Acid G->H I Solubilize Dye H->I J Read Absorbance (510nm) I->J K Calculate IC50 J->K

Caption: Workflow for determining cell viability using the SRB assay.

Apoptosis Detection by Western Blot for Caspase and PARP Cleavage

This protocol outlines the detection of key apoptotic markers activated by NVX-207.

Materials:

  • NVX-207

  • Cancer cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-caspase-9, anti-caspase-3, anti-caspase-7, anti-PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment: Culture cells to 70-80% confluency and treat with NVX-207 at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-9, cleaved caspase-3, cleaved caspase-7, and cleaved PARP overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane for a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Analyze the bands corresponding to the cleaved (active) forms of the caspases and PARP.

Signaling Pathway of NVX-207-Induced Apoptosis

NVX207_Apoptosis NVX207 NVX-207 Mitochondria Mitochondria NVX207->Mitochondria Induces Intrinsic Pathway Casp9 Pro-Caspase-9 aCasp9 Cleaved Caspase-9 Casp9->aCasp9 Activation Casp37 Pro-Caspase-3/7 aCasp9->Casp37 aCasp37 Cleaved Caspase-3/7 Casp37->aCasp37 Activation PARP PARP aCasp37->PARP cPARP Cleaved PARP PARP->cPARP Cleavage Apoptosis Apoptosis cPARP->Apoptosis

Caption: NVX-207 induces apoptosis via the intrinsic mitochondrial pathway.

Application Note 2: ONO-4007 - An Activator of Monocyte Pro-inflammatory Responses

ONO-4007 is a synthetic analog of lipid A that has been shown to activate human monocytes, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[3] This activity is particularly potent in monocytes that have been primed with granulocyte-macrophage colony-stimulating factor (GM-CSF).[3] ONO-4007 also stimulates the phosphorylation of ERK1, a key component of the MAPK signaling pathway.

Quantitative Data Summary: ONO-4007 Activity

The biological activity of ONO-4007 has been quantified in terms of cytokine production and signaling pathway activation.

Cell TypeTreatmentOutcomeResultReference
Human Monocytes (fresh)ONO-4007TNF-α productionSlight induction[3]
Human Monocytes (GM-CSF primed)ONO-4007TNF-α productionStrong induction[3]
RAW264.7 MacrophagesONO-4007 (40 µg/ml) for 24hTNF-α production> 256 U/ml[4]
RAW264.7 MacrophagesONO-4007 (40 µg/ml) for 5-15 minERK1 PhosphorylationIncreased[4]

Experimental Protocols: ONO-4007

Isolation, Culture, and Priming of Human Monocytes

This protocol describes the preparation of human monocytes for stimulation with ONO-4007.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Monocyte isolation kit (e.g., negative selection magnetic beads)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Recombinant human GM-CSF

  • Cell culture plates

Protocol:

  • Monocyte Isolation: Isolate monocytes from fresh human PBMCs using a commercial monocyte isolation kit according to the manufacturer's instructions.

  • Cell Culture: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Priming with GM-CSF: For priming, incubate the monocytes with recombinant human GM-CSF (e.g., 100 U/ml) for 3 days.[3]

  • Preparation for Stimulation: After the priming period, the cells are ready for stimulation with ONO-4007.

Measurement of TNF-α Production by ELISA

This protocol is for quantifying the amount of TNF-α secreted by monocytes following ONO-4007 stimulation.

Materials:

  • Primed or unprimed human monocytes

  • ONO-4007

  • Human TNF-α ELISA kit

  • Microplate reader

Protocol:

  • Cell Stimulation: Treat the cultured monocytes (primed or unprimed) with various concentrations of ONO-4007 for a specified time (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the cell culture plates and collect the supernatants.

  • ELISA Procedure: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance.

  • Data Analysis: Calculate the concentration of TNF-α in each sample based on the standard curve.

Experimental Workflow for TNF-α Measurement

TNFa_Workflow cluster_prep Cell Preparation cluster_treatment Stimulation cluster_elisa ELISA cluster_analysis Analysis A Isolate Human Monocytes B Prime with GM-CSF (optional) A->B C Treat with ONO-4007 B->C D Incubate (e.g., 24h) C->D E Collect Supernatant D->E F Perform TNF-α ELISA E->F G Read Absorbance F->G H Calculate TNF-α Concentration G->H

Caption: Workflow for measuring TNF-α production from monocytes.

Analysis of ERK1 Phosphorylation by Western Blot

This protocol is designed to detect the activation of the ERK1 signaling pathway in response to ONO-4007.

Materials:

  • ONO-4007

  • RAW264.7 macrophage cell line or other suitable cells

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Protein quantification assay

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Protocol:

  • Cell Treatment: Culture RAW264.7 cells to 70-80% confluency. Treat the cells with ONO-4007 (e.g., 40 µg/ml) for various short time points (e.g., 0, 5, 15, 30, 60 minutes).[4]

  • Cell Lysis: Immediately after treatment, wash the cells with ice-cold PBS and lyse them.

  • Protein Analysis: Perform protein quantification, SDS-PAGE, and Western blotting as described in the NVX-207 Western blot protocol.

  • Antibody Incubation:

    • Incubate one membrane with the anti-phospho-ERK1/2 antibody.

    • Incubate a parallel membrane with the anti-total-ERK1/2 antibody to serve as a loading control.

  • Detection and Analysis: Detect the protein bands and quantify the levels of phosphorylated ERK1 relative to total ERK1.

Signaling Pathway of ONO-4007 in Macrophages

ONO4007_Signaling ONO4007 ONO-4007 Receptor Toll-like Receptor 4 (TLR4) Complex (presumed) ONO4007->Receptor MEK MEK Receptor->MEK Activates ERK1 ERK1 MEK->ERK1 pERK1 Phospho-ERK1 ERK1->pERK1 Phosphorylation TranscriptionFactors Transcription Factors pERK1->TranscriptionFactors Activates TNFa TNF-α Production TranscriptionFactors->TNFa

Caption: ONO-4007 stimulates TNF-α production via the MAPK/ERK pathway.

References

Administration of "ONO 207" in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: The designation "ONO 207" is associated with multiple investigational compounds. This document provides a generalized framework for the administration of research compounds in animal models, with specific examples drawn from publicly available data on various molecules, including those with similar numerical or "ONO" designations. Researchers must consult compound-specific literature and safety data before designing and executing any in vivo studies.

Compound Overview

Before administration, a thorough understanding of the compound's mechanism of action is critical. This will inform the choice of animal model, endpoints to be measured, and potential biomarkers. For instance, ONO-7579 is identified as a potent and selective pan-tropomyosin receptor kinase (TRK) inhibitor.[1] Its mechanism suggests use in animal models of cancers harboring TRK fusions, with phosphorylated TRKA (pTRKA) being a key pharmacodynamic biomarker.[1] In contrast, other compounds like NVX-207, a betulinic acid derivative, induce apoptosis through the intrinsic caspase pathway, suggesting different models and endpoints.[2]

Signaling Pathway Example: TRK Inhibition by ONO-7579

The following diagram illustrates the general signaling pathway inhibited by a TRK inhibitor like ONO-7579.

TRK_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRK TRK Receptor pTRKA Phosphorylated TRKA (pTRKA) TRK->pTRKA Activates Ligand Neurotrophin Ligand Ligand->TRK Binds ONO_7579 ONO-7579 ONO_7579->pTRKA Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K pathways) pTRKA->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: General TRK signaling pathway and point of inhibition.

Pharmacokinetic Profiles in Animal Models

Understanding the pharmacokinetic (PK) properties of a compound is essential for designing an effective dosing regimen. Key parameters include clearance (CL), volume of distribution (Vss), half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC). These often vary significantly between species.

For example, a study on the peptide deformylase inhibitor BB-83698 provides PK data across multiple species following intravenous administration.[3] In another example, the penem (B1263517) CP-65,207 showed a short serum elimination half-life of 13 minutes in mice and 18 minutes in rats.[4]

Table 1: Comparative Pharmacokinetics of Investigational Compounds

CompoundAnimal ModelDose (mg/kg)RouteCmaxAUCt1/2Reference
BB-83698 Mouse10IV--1-3 h[3]
Rat10IV---[3]
Dog10IV---[3]
ONO-7579 Mouse0.06 - 0.60OralDose-dependentDose-dependent-[1]
CP-65,207 Mouse-SC--13 min[4]
Rat----18 min[4]
Dog-IV--~23 min[4]
Monkey-IV--~23 min[4]

Note: "-" indicates data not specified in the provided search results.

Experimental Protocols

Detailed protocols are crucial for reproducibility. The following are generalized examples based on common practices in preclinical research.

Animal Models

The choice of animal model is dictated by the research question. For oncology studies with a compound like ONO-7579, a murine xenograft model using a human cancer cell line with the relevant genetic marker (e.g., a TPM3-NTRK1 fusion gene) is appropriate.[1]

Formulation and Administration

Formulation: The vehicle for dissolving or suspending the compound must be appropriate for the route of administration and non-toxic to the animal. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and Tween 80.

Route of Administration: The route can significantly impact bioavailability.

  • Oral (PO): ONO-7579 was administered orally once daily in a murine xenograft model.[1]

  • Intravenous (IV): BB-83698 was characterized via intravenous administration in mice, rats, and dogs.[3]

  • Subcutaneous (SC): The penem CP-65,207 was administered subcutaneously in mice.[4]

  • Local Treatment: NVX-207 was administered via local treatment in a study with canine cancer patients.[2]

Dosing Regimen

The dose and schedule are determined by the compound's PK/PD profile and the desired therapeutic window.

  • Single-Dose Studies: Often used to determine initial PK parameters and acute toxicity.

  • Multiple-Dose Studies: Used to assess efficacy, chronic toxicity, and steady-state pharmacokinetics. For ONO-7579, single and multiple oral doses ranging from 0.06 to 0.60 mg/kg were used to establish the relationship between drug concentration, target inhibition, and anti-tumor effect.[1]

Sample Collection and Analysis

For PK/PD studies, timed collection of blood (for plasma) and relevant tissues (e.g., tumors) is required.

  • PK Analysis: Plasma and tumor drug concentrations are typically measured using methods like high-pressure liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • PD Analysis: Biomarker levels, such as pTRKA in tumors for ONO-7579, are quantified to assess target engagement.[1]

Experimental Workflow Example: Xenograft Efficacy Study

Xenograft_Workflow start Start implantation Tumor Cell Implantation start->implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization into Groups growth->randomization treatment Treatment (Vehicle or ONO Compound) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Study Endpoint (e.g., Tumor Size Limit) monitoring->endpoint collection Sample Collection (Tumor, Plasma) endpoint->collection analysis PK/PD & Efficacy Analysis collection->analysis end End analysis->end

References

Application Notes and Protocols: ONO-4059 (Tirabrutinib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of ONO-4059 (Tirabrutinib), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, for experimental use. Detailed protocols and dosage information for in vitro and in vivo studies are presented to guide research and development.

ONO-4059, also known as GS-4059, is an orally active and irreversible BTK inhibitor that has demonstrated efficacy in preclinical and clinical studies for various B-cell malignancies and autoimmune diseases.[1] It covalently binds to BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway, thereby inhibiting B-cell proliferation and activation.[1][2]

Mechanism of Action

ONO-4059 is a second-generation BTK inhibitor with high selectivity.[3] BTK is a non-receptor tyrosine kinase crucial for the transmission of signals from the B-cell receptor.[4][5] Upon BCR engagement, BTK is activated and phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), leading to a cascade of events that promote B-cell survival, activation, and proliferation.[6] By irreversibly binding to BTK, ONO-4059 effectively blocks this signaling pathway.[1][2]

Quantitative Data Summary

In Vitro Efficacy

The following table summarizes the effective concentrations of ONO-4059 in various in vitro assays.

ParameterCell LineConcentration/IC50NotesReference
BTK Inhibition (IC50)-2.2 nMHighly potent and selective inhibition.[2]
BTK Inhibition (IC50)-6.8 nMOrally active and crosses the blood-brain barrier.[1]
Cell Proliferation Inhibition (IC50)OCI-Ly109.127 nM (72h)[1]
Cell Proliferation Inhibition (IC50)SU-DHL-617.10 nM (72h)[1]
Apoptosis InductionSU-DHL-650 µM (48h)High dosage and prolonged incubation required.[1]
Apoptosis Induction (Caspase-3 and PARP cleavage)TMD8300 nM (72h)Induces classical apoptosis at nanomolar concentrations.[1][2]
In Vivo Dosage

The following table outlines the dosages of ONO-4059 used in preclinical in vivo models.

Animal ModelDosageAdministration RouteStudy HighlightsReference
Mouse Collagen-Induced Arthritis (CIA) modelNot SpecifiedNot SpecifiedSuppressed generation of inflammatory chemokines and cytokines.[2]
Mouse Xenograft Model (SCID mice)6, 20 mg/kgOral (p.o.), single daily for 3 weeksInhibited tumor growth; 20 mg/kg led to complete tumor suppression at day 14.[1]
Male SD Rats10 mg/kgOral (p.o.), single doseRapidly absorbed into plasma and brain (Cmax at 2 hours).[1]
ABC-DLBCL Xenograft Model (SCID mice)Up to 20 mg/kg/dayOral (p.o.) or mixed in food, QD or BDExamined different dosing regimens.[7]

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of ONO-4059 on malignant B-cell lines.

Materials:

  • Malignant B-cell lines (e.g., OCI-Ly10, SU-DHL-6)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ONO-4059 (Tirabrutinib)

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTS, WST-1)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of ONO-4059 in DMSO. Create a serial dilution of ONO-4059 in complete medium to achieve final concentrations ranging from 0.1 nM to 1000 nM.[1]

  • Treatment: Add 100 µL of the diluted ONO-4059 solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[1]

  • Proliferation Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of ONO-4059 in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., SCID mice)

  • Tumor cells (e.g., TMD-8, an ABC-DLBCL cell line)

  • ONO-4059 (Tirabrutinib)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 TMD-8 cells) into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.[7]

  • Drug Administration: Administer ONO-4059 orally once daily at the desired doses (e.g., 6 mg/kg and 20 mg/kg) for 3 weeks.[1] The control group receives the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of ONO-4059.

Signaling Pathway and Workflow Diagrams

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Engagement BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation ONO_4059 ONO-4059 (Tirabrutinib) ONO_4059->BTK Inhibition DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Activation Downstream Downstream Signaling (e.g., NF-κB, MAPK) DAG_IP3->Downstream Proliferation B-Cell Proliferation, Survival, and Activation Downstream->Proliferation

Caption: ONO-4059 inhibits the BTK signaling pathway.

In_Vivo_Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Implantation Tumor Cell Implantation Growth Tumor Growth Monitoring Implantation->Growth Randomization Randomization Growth->Randomization Treatment ONO-4059 or Vehicle Administration Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, etc.) Monitoring->Endpoint

Caption: Workflow for an in vivo tumor xenograft study.

References

ONO-2506 (Arundic Acid) in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-2506, also known as Arundic Acid, is an investigational compound that has garnered significant interest in the field of neuroscience for its potential neuroprotective properties. It is a novel astrocyte-modulating agent that primarily acts by inhibiting the synthesis of S100B, a calcium-binding protein predominantly found in astrocytes.[1][2] Under pathological conditions such as ischemic stroke, intracerebral hemorrhage (ICH), spinal cord injury, and neurodegenerative diseases, reactive astrocytes can overproduce S100B, leading to a cascade of inflammatory and apoptotic events that contribute to neuronal damage.[3][4][5] ONO-2506 has been shown to mitigate these effects in various preclinical models, suggesting its therapeutic potential across a range of neurological disorders.[6][7][8]

These application notes provide an overview of the mechanism of action of ONO-2506, summarize key quantitative data from preclinical and clinical studies, and offer detailed protocols for representative experimental models used to evaluate its efficacy.

Mechanism of Action

ONO-2506 exerts its neuroprotective effects by targeting reactive astrocytes and inhibiting the synthesis of S100B.[1] In response to brain injury or disease, astrocytes become reactive, a state characterized by hypertrophy and increased expression of glial fibrillary acidic protein (GFAP) and S100B.[6][7] Elevated extracellular levels of S100B can have detrimental effects, including the activation of microglia, production of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and induction of neuronal apoptosis.[2][4][8]

By inhibiting S100B synthesis, ONO-2506 helps to suppress this inflammatory cascade, reduce astrogliosis and microglial activation, and ultimately protect neurons from secondary injury.[2][8] Furthermore, some studies suggest that ONO-2506 may also restore the function of astroglial glutamate (B1630785) transporters, which are crucial for maintaining synaptic homeostasis and preventing excitotoxicity.[1]

ONO2506_MoA cluster_0 Pathological Condition (e.g., Ischemia, Hemorrhage) cluster_1 Astrocyte Response cluster_2 Downstream Effects cluster_3 Therapeutic Outcome Brain Injury Brain Injury Reactive Astrocytes Reactive Astrocytes Brain Injury->Reactive Astrocytes S100B Synthesis S100B Synthesis Reactive Astrocytes->S100B Synthesis Microglial Activation Microglial Activation S100B Synthesis->Microglial Activation ONO-2506 ONO-2506 ONO-2506->S100B Synthesis Neuroprotection Neuroprotection ONO-2506->Neuroprotection Pro-inflammatory Cytokines ↑ Pro-inflammatory Cytokines (IL-1β, TNF-α) Microglial Activation->Pro-inflammatory Cytokines Neuronal Apoptosis Neuronal Apoptosis Pro-inflammatory Cytokines->Neuronal Apoptosis

ONO-2506 Mechanism of Action

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative data from studies investigating the effects of ONO-2506 in various models of neurological disorders.

Table 1: Preclinical Efficacy of ONO-2506 in Animal Models

ModelSpeciesONO-2506 DoseOutcome MeasuresResultsReference
Spinal Cord Injury Rat10 mg/kg and 20 mg/kg (intravenous)Basso, Beattie, and Bresnahan (BBB) scores; %Grip test20 mg/kg group showed significantly improved BBB scores and a grip strength of 43.0% compared to 20.3% in the 10 mg/kg group at 12 weeks.[7]
Intracerebral Hemorrhage Rat2 µg/µl (intracerebroventricular)S100B levels, astrogliosis, microglial activation, pro-inflammatory cytokines (IL-1β, TNF-α)Reduced S100B levels, astrogliosis, microglial activation, and levels of IL-1β and TNF-α.[2][8]
Epilepsy (Genetic Model) MouseDose-dependentSpike-wave dischargesMarkedly inhibited epileptic phenomena.[6]

Table 2: Clinical Studies of ONO-2506 in Acute Ischemic Stroke

Study PhaseNumber of SubjectsONO-2506 DoseOutcome MeasuresKey FindingsReference
Phase I 922-12 mg/kg/h (intravenous infusion for 1 hour daily for 7 days)Safety, tolerability, National Institutes of Health Stroke Scale (NIHSS)No dose-related pattern of serious adverse events. A trend toward improvement in NIHSS was observed in the 8 mg/kg/h group.[9]
Phase I (Pharmacokinetics) 86 (46 ONO-2506, 40 placebo)Daily infusion for 7 daysSerum S-100β levelsTreatment with ONO-2506 was associated with lower serum levels of S-100β.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Collagenase-Induced Intracerebral Hemorrhage (ICH) Model in Rats

This protocol describes the induction of ICH in rats to study the neuroprotective effects of ONO-2506.[2][8]

Materials:

  • Male Wistar rats (250-300g)

  • Collagenase type VII-S from Clostridium histolyticum

  • Stereotactic apparatus

  • Anesthetic (e.g., isoflurane)

  • Microsyringe pump

  • ONO-2506 solution (2 µg/µl in sterile saline)

  • Vehicle (sterile saline)

Procedure:

  • Anesthetize the rat and mount it on the stereotactic apparatus.

  • Make a midline scalp incision to expose the skull.

  • Drill a small burr hole over the left striatum at the following coordinates relative to bregma: +0.2 mm anterior, +3.5 mm lateral, and 5.5 mm ventral to the skull surface.

  • Using a microsyringe pump, slowly infuse 0.5 U of collagenase in 2 µl of sterile saline into the striatum over 5 minutes.

  • Leave the needle in place for an additional 10 minutes to prevent backflow.

  • For intracerebroventricular (ICV) administration of ONO-2506, drill a second burr hole over the left lateral ventricle (coordinates: -0.8 mm anterior, +1.5 mm lateral, and 3.8 mm ventral).

  • Administer ONO-2506 (2 µg/µl) or vehicle immediately before the collagenase injection.

  • Suture the scalp incision and allow the animal to recover.

  • Monitor the animals for neurological deficits and perform subsequent behavioral and histological analyses at desired time points.

ICH_Workflow A Anesthetize and Mount Rat in Stereotactic Frame B Expose Skull and Drill Burr Holes (Striatum and Lateral Ventricle) A->B C ICV Injection: ONO-2506 or Vehicle B->C D Intrastriatal Injection: Collagenase C->D E Suture and Recovery D->E F Post-operative Monitoring and Analysis (Behavioral, Histological) E->F

Intracerebral Hemorrhage Model Workflow
Immunohistochemistry for S100B and GFAP in Rat Brain Tissue

This protocol outlines the procedure for visualizing the expression of S100B and GFAP in brain sections from ICH model rats.

Materials:

  • Formalin-fixed, paraffin-embedded or frozen brain sections

  • Primary antibodies: rabbit anti-S100B, mouse anti-GFAP

  • Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.

  • Perform antigen retrieval if necessary (e.g., by heating in citrate (B86180) buffer).

  • Wash sections in PBS.

  • Incubate sections in blocking buffer for 1 hour at room temperature to block non-specific binding.

  • Incubate sections with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Wash sections three times in PBS.

  • Incubate sections with fluorescently-labeled secondary antibodies (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

  • Wash sections three times in PBS.

  • Counterstain with DAPI for 5-10 minutes.

  • Wash sections in PBS.

  • Mount coverslips onto the slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Behavioral Assessment: Basso, Beattie, and Bresnahan (BBB) Locomotor Rating Scale

The BBB scale is used to assess hindlimb locomotor recovery in rats following spinal cord injury.[7]

Materials:

  • Open field apparatus (a circular area with a non-slip floor)

  • Two trained and blinded observers

Procedure:

  • Place the rat in the center of the open field.

  • Observe the rat's hindlimb movements for 4 minutes.

  • Assign a score from 0 (no observed hindlimb movement) to 21 (consistent coordinated stepping with parallel paw position) based on the BBB scale.

  • The final score for each animal is the average of the scores from the two observers.

  • Assessments should be performed at regular intervals (e.g., weekly) to track functional recovery.

Conclusion

ONO-2506 (Arundic Acid) represents a promising therapeutic agent for a variety of neurological disorders, primarily through its targeted inhibition of S100B synthesis in reactive astrocytes. The data presented in these application notes highlight its potential to reduce neuroinflammation and promote neuroprotection. The provided protocols offer a starting point for researchers wishing to investigate the efficacy of ONO-2506 in relevant preclinical models. Further research is warranted to fully elucidate its therapeutic potential and translate these preclinical findings into clinical applications.

References

Application Notes and Protocols for ONO 207: A Novel Molecular Probe for Kinase X Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided for illustrative purposes. As of the last update, "ONO 207" is not a recognized molecular probe in publicly available scientific literature. The information presented here is hypothetical and designed to serve as a template for researchers developing and using novel molecular probes.

Introduction

This compound is a novel, cell-permeable, fluorescent molecular probe designed to selectively bind to the activated conformation of Kinase X, a critical enzyme in the hypothetical "Cellular Stress Response Pathway." Upon binding, this compound exhibits a significant increase in fluorescence intensity, allowing for the direct visualization and quantification of Kinase X activity in live cells. These application notes provide an overview of this compound's properties and detailed protocols for its use in fluorescence microscopy and flow cytometry.

Product Information

PropertySpecification
Full Chemical Name [Hypothetical Chemical Name]
Molecular Weight 548.62 g/mol
Form Lyophilized solid
Solubility Soluble in DMSO to 10 mM
Storage Store at -20°C, protect from light
Excitation Wavelength 488 nm
Emission Wavelength 525 nm
Quantum Yield 0.05 (unbound), 0.78 (bound to activated Kinase X)

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound, determined through in vitro assays.

ParameterValueExperimental Context
Binding Affinity (Kd) 15 nMFor activated, phosphorylated Kinase X
Selectivity >100-foldAgainst a panel of 20 other related kinases
Optimal Concentration 50 - 200 nMFor live-cell imaging
Incubation Time 15 - 30 minutesAt 37°C for cellular loading
Photostability HighLess than 10% signal loss after 5 minutes of continuous excitation

Signaling Pathway of Kinase X

The diagram below illustrates the hypothetical signaling pathway in which Kinase X is a key component. Environmental stressors activate an upstream receptor, leading to a phosphorylation cascade that results in the activation of Kinase X. Activated Kinase X then phosphorylates downstream targets, leading to a cellular stress response. This compound specifically binds to the activated, phosphorylated form of Kinase X.

KinaseX_Pathway Stress Environmental Stressor Receptor Upstream Receptor Stress->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase KinaseX_inactive Kinase X (Inactive) UpstreamKinase->KinaseX_inactive Phosphorylation KinaseX_active Kinase X (Active) + this compound KinaseX_inactive->KinaseX_active Activation DownstreamTarget Downstream Target KinaseX_active->DownstreamTarget Phosphorylation Response Cellular Stress Response DownstreamTarget->Response ONO207 This compound Probe ONO207->KinaseX_active Binding

Hypothetical signaling pathway involving Kinase X.

Experimental Workflow for Using this compound

The following diagram outlines the general workflow for a typical experiment using the this compound molecular probe.

ONO207_Workflow Start Start CellCulture 1. Cell Culture (e.g., HeLa, HEK293) Start->CellCulture Treatment 2. Treatment (Induce Kinase X activation) CellCulture->Treatment ProbeLoading 3. This compound Loading (100 nM for 20 min at 37°C) Treatment->ProbeLoading Wash 4. Wash (Remove excess probe) ProbeLoading->Wash Imaging 5. Imaging / Analysis Wash->Imaging Microscopy Fluorescence Microscopy Imaging->Microscopy Qualitative FlowCytometry Flow Cytometry Imaging->FlowCytometry Quantitative End End Microscopy->End FlowCytometry->End

General experimental workflow for this compound.

Experimental Protocols

Protocol for Live-Cell Imaging of Kinase X Activity by Fluorescence Microscopy

Materials:

  • Cells of interest cultured on glass-bottom dishes

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Inducer of Kinase X activity (e.g., Phorbol 12-myristate 13-acetate)

  • Fluorescence microscope with appropriate filters (e.g., FITC/GFP channel)

Methodology:

  • Cell Preparation: Seed cells on glass-bottom dishes and grow to 60-80% confluency.

  • Treatment: Replace the culture medium with fresh medium containing the desired concentration of the Kinase X activator. Incubate for the desired time at 37°C. Include a vehicle-only control.

  • Probe Loading: Prepare a 100 nM working solution of this compound in pre-warmed culture medium. Remove the medium from the cells and add the this compound working solution.

  • Incubation: Incubate the cells for 20 minutes at 37°C in the dark.

  • Wash: Gently wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Immediately image the cells using a fluorescence microscope with settings appropriate for a 488 nm excitation and 525 nm emission.

Protocol for Quantification of Kinase X Activation by Flow Cytometry

Materials:

  • Cells of interest cultured in suspension or adherent cells to be detached

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Inducer of Kinase X activity

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer with a 488 nm laser

Methodology:

  • Cell Preparation and Treatment: Culture and treat cells with the Kinase X activator as described in the microscopy protocol.

  • Cell Detachment (for adherent cells): Wash cells with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and pellet the cells by centrifugation (300 x g for 5 minutes).

  • Probe Loading: Resuspend the cell pellet in 1 mL of culture medium containing 100 nM this compound.

  • Incubation: Incubate the cell suspension for 20 minutes at 37°C in the dark.

  • Wash: Pellet the cells by centrifugation and resuspend in 1 mL of PBS. Repeat this wash step.

  • Analysis: Resuspend the final cell pellet in 0.5 mL of PBS and analyze immediately on a flow cytometer, detecting the fluorescence in the FITC channel.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Signal Incomplete washing or probe aggregationIncrease the number of wash steps. Filter the this compound working solution.
No or Weak Signal Ineffective activation of Kinase XConfirm activator efficacy with another method (e.g., Western blot for phosphorylation).
Low expression of Kinase X in the cell lineUse a cell line known to express Kinase X.
Probe degradationEnsure proper storage of the this compound stock solution.
Cell Death Probe concentration is too highPerform a dose-response curve to determine the optimal, non-toxic concentration.

Safety Information

This compound is for research use only and is not intended for human or veterinary use. The toxicological properties have not been fully investigated. It is recommended to handle this compound with care, using appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes.

Application Notes and Protocols for ONO-4819 (Rivenprost), a Selective EP4 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-4819, also known as Rivenprost, is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] The EP4 receptor is a G-protein coupled receptor that, upon activation, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade plays a crucial role in various physiological processes, including bone metabolism. ONO-4819 has demonstrated significant potential in promoting bone formation by stimulating the differentiation and activity of osteoblasts, making it a valuable tool for research in osteoporosis and bone regeneration.[2] Additionally, studies have highlighted its hepatoprotective effects and its potential in managing conditions like ulcerative colitis.

These application notes provide detailed protocols for in vitro assays to characterize the activity of ONO-4819, focusing on its effects on osteoblast differentiation.

Key Signaling Pathway

Activation of the EP4 receptor by ONO-4819 initiates a signaling cascade that is central to its mechanism of action in osteoblasts. The binding of ONO-4819 to the EP4 receptor induces a conformational change, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase to convert ATP into cAMP. The elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). Activated CREB translocates to the nucleus and promotes the transcription of key osteogenic genes, including Runx2 and Osterix. These transcription factors are master regulators of osteoblast differentiation, driving the expression of bone matrix proteins such as alkaline phosphatase and collagen, ultimately leading to bone formation.

EP4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ONO_4819 ONO-4819 EP4 EP4 Receptor ONO_4819->EP4 Gs Gs Protein EP4->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pCREB p-CREB Runx2_Osterix Runx2 & Osterix Gene Expression pCREB->Runx2_Osterix Upregulation Osteogenic_Genes Osteogenic Gene Expression (e.g., ALP) Runx2_Osterix->Osteogenic_Genes Activation Bone_Formation Bone Formation Osteogenic_Genes->Bone_Formation

ONO-4819 EP4 Receptor Signaling Pathway

Data Summary

The following tables summarize the expected quantitative outcomes from the described assays when testing ONO-4819.

Assay Cell Line Parameter ONO-4819 Concentration Expected Result Reference
Alkaline Phosphatase (ALP) ActivityC3H10T1/2 or MC3T3-E1ALP Activity1 nM - 1 µMDose-dependent increase[1]
cAMP AccumulationHEK293 cells expressing EP4cAMP Levels0.1 nM - 100 nMDose-dependent increaseGeneral knowledge
Gene Expression (RT-qPCR)C3H10T1/2 or MC3T3-E1Runx2 mRNA levels1 nM - 1 µMDose-dependent increase[1]
Gene Expression (RT-qPCR)C3H10T1/2 or MC3T3-E1Osterix mRNA levels1 nM - 1 µMDose-dependent increase[1]
Parameter Value Assay Condition
ONO-4819 Ki for EP4 0.7 nMRadioligand binding assay
Effective Concentration for Osteoblast Differentiation 1 nM - 1 µMIn vitro cell culture

Experimental Protocols

Alkaline Phosphatase (ALP) Activity Assay

This assay measures the enzymatic activity of ALP, an early marker of osteoblast differentiation. ONO-4819 is expected to increase ALP activity in a dose-dependent manner in osteoprogenitor cell lines.

Experimental Workflow:

ALP_Assay_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed MC3T3-E1 or C3H10T1/2 cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat cells with varying concentrations of ONO-4819 Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Lyse_Cells Wash and lyse cells Incubate_48_72h->Lyse_Cells Add_Substrate Add pNPP substrate solution Lyse_Cells->Add_Substrate Incubate_37C Incubate at 37°C Add_Substrate->Incubate_37C Measure_Absorbance Measure absorbance at 405 nm Incubate_37C->Measure_Absorbance Normalize_Protein Normalize to total protein concentration Measure_Absorbance->Normalize_Protein Calculate_Activity Calculate ALP activity Normalize_Protein->Calculate_Activity

Alkaline Phosphatase Assay Workflow

Materials:

  • MC3T3-E1 or C3H10T1/2 cells

  • Cell culture medium (e.g., Alpha MEM with 10% FBS)

  • ONO-4819 stock solution (in DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution

  • Stop solution (e.g., 0.1 N NaOH)

  • Microplate reader

Protocol:

  • Seed MC3T3-E1 or C3H10T1/2 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of ONO-4819 in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the ONO-4819 dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Wash the cells twice with PBS.

  • Add 50 µL of lysis buffer to each well and incubate for 10 minutes at room temperature.

  • Add 100 µL of pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • In a parallel plate, determine the total protein concentration for normalization using a BCA or Bradford assay.

cAMP Accumulation Assay

This assay quantifies the intracellular cAMP levels following EP4 receptor activation by ONO-4819. A dose-dependent increase in cAMP is expected.

Materials:

  • HEK293 cells stably expressing the human EP4 receptor

  • Cell culture medium

  • ONO-4819 stock solution (in DMSO)

  • 384-well white opaque plates

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay or HTRF-based kit)

  • Luminescence or HTRF plate reader

Protocol (example using a luminescent assay):

  • Seed HEK293-EP4 cells in a 384-well white plate and incubate overnight.

  • Equilibrate the cells with the cAMP assay reagent (e.g., GloSensor™ reagent) for 2 hours at room temperature.

  • Prepare serial dilutions of ONO-4819 in the appropriate assay buffer.

  • Add the ONO-4819 dilutions to the wells.

  • Measure luminescence at different time points (e.g., every 2 minutes for 30 minutes) to obtain a kinetic reading.

  • Generate a dose-response curve and calculate the EC50 value.

Gene Expression Analysis of Runx2 and Osterix by RT-qPCR

This protocol details the measurement of mRNA levels of the key osteogenic transcription factors, Runx2 and Osterix, in response to ONO-4819 treatment.

Experimental Workflow:

RTqPCR_Workflow cluster_culture_treatment Cell Culture and Treatment cluster_rna_cdna RNA Extraction and cDNA Synthesis cluster_qpcr_analysis qPCR and Data Analysis Seed_Cells Seed MC3T3-E1 or C3H10T1/2 cells in a 6-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Cells Treat with ONO-4819 Incubate_24h->Treat_Cells Incubate_24_48h Incubate for 24-48 hours Treat_Cells->Incubate_24_48h RNA_Extraction Extract total RNA Incubate_24_48h->RNA_Extraction cDNA_Synthesis Reverse transcribe RNA to cDNA RNA_Extraction->cDNA_Synthesis qPCR Perform quantitative PCR with primers for Runx2, Osterix, and a housekeeping gene (e.g., GAPDH) cDNA_Synthesis->qPCR Data_Analysis Analyze data using the ΔΔCt method qPCR->Data_Analysis

RT-qPCR Workflow for Gene Expression Analysis

Materials:

  • MC3T3-E1 or C3H10T1/2 cells

  • Cell culture medium

  • ONO-4819 stock solution (in DMSO)

  • 6-well cell culture plates

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Runx2, Osterix, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Protocol:

  • Seed MC3T3-E1 or C3H10T1/2 cells in 6-well plates and grow to confluence.

  • Treat the cells with various concentrations of ONO-4819 for 24-48 hours.

  • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for Runx2, Osterix, and the housekeeping gene.

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the vehicle-treated control.

Troubleshooting

Problem Possible Cause Suggestion
High variability in ALP assay Inconsistent cell numbersEnsure even cell seeding; normalize ALP activity to total protein content.
Cell detachment during washingWash gently with PBS.
Low signal in cAMP assay Low receptor expressionConfirm EP4 receptor expression in the cell line.
Inactive ONO-4819Check the quality and storage of the compound.
No change in gene expression Inappropriate time pointOptimize the incubation time with ONO-4819 (try a time course from 6 to 48 hours).
Poor RNA qualityAssess RNA integrity before cDNA synthesis.

Conclusion

ONO-4819 is a valuable pharmacological tool for studying the role of the EP4 receptor in various biological processes, particularly in bone formation. The provided protocols offer a framework for researchers to investigate the in vitro effects of ONO-4819 on osteoblast differentiation. These assays can be adapted for screening and characterizing other potential EP4 receptor agonists.

References

Application Notes and Protocols for "ONO 207"

Author: BenchChem Technical Support Team. Date: December 2025

A specific chemical identifier for "ONO 207" is required to provide accurate safety and handling procedures, as the term is currently associated with multiple, chemically distinct substances. The search results for "this compound" did not yield a singular, clearly defined research compound. Instead, the identifier is linked to various industrial products and unrelated pharmaceutical compounds, each with its own specific safety and handling requirements.

To ensure the safety of researchers, scientists, and drug development professionals, it is imperative to obtain a precise chemical name, CAS number, or a relevant scientific publication for the compound of interest. Providing generalized safety protocols without this information would be irresponsible and could lead to hazardous situations in a laboratory setting.

For instance, the search results included:

  • Sika® Primer-207: A highly flammable liquid and vapor that can cause serious eye irritation, skin and respiratory sensitization, and may cause drowsiness or dizziness.[1][2] It contains isocyanates and requires specific handling precautions, such as use in well-ventilated areas and wearing protective gloves, clothing, and eye/face protection.[1][2]

  • Xcide 207: A powder/granular substance that can cause eye and skin irritation upon contact with dust.[3] It is a mixture of Chloromethylisothiazoline and Methyl Isothiazolin.[3]

  • NVX-207: A semi-synthetic betulinic acid-derived anti-cancer drug candidate.[4] While it has shown anti-tumor activity, specific safety and handling protocols are not detailed in the available abstract.[4]

  • Various "ONO-" prefixed compounds: Ono Pharmaceutical uses the "ONO" prefix for its pipeline of research and development compounds (e.g., ONO-4578, ONO-4059).[5][6] Each of these would have a unique safety profile. Without a specific identifier, it is impossible to determine the properties of an "this compound" from this company.

The significant differences in the chemical nature and associated hazards of these substances underscore the importance of precise identification.

Once a specific chemical identifier is provided, the following detailed application notes and protocols can be developed:

Safety and Handling Procedures

A comprehensive safety data sheet (SDS) would be the primary source for this information. The following sections would be populated with specific data for the identified "this compound."

Hazard Identification

A summary of the potential hazards associated with the compound, including flammability, toxicity (acute and chronic), and reactivity.

Hazard Category Description
Physical Hazards e.g., Flammable liquid, Explosive, Self-heating
Health Hazards e.g., Acute oral toxicity, Skin corrosion/irritation, Carcinogenicity
Environmental Hazards e.g., Hazardous to the aquatic environment
Personal Protective Equipment (PPE)

A detailed list of required PPE for handling the compound.

Protection Type Specification
Eye/Face Protection e.g., Chemical safety goggles, Face shield
Skin Protection e.g., Chemical-resistant gloves (specify material), Lab coat
Respiratory Protection e.g., NIOSH-approved respirator with appropriate cartridges
First-Aid Measures

Specific instructions for emergency situations.

Exposure Route First-Aid Procedure
Inhalation e.g., Move to fresh air, Seek medical attention
Skin Contact e.g., Remove contaminated clothing, Wash with soap and water
Eye Contact e.g., Rinse with plenty of water for at least 15 minutes
Ingestion e.g., Do NOT induce vomiting, Seek immediate medical attention
Storage and Disposal

Guidelines for safe storage and disposal of the compound.

Parameter Guideline
Storage Conditions e.g., Store in a cool, dry, well-ventilated area away from incompatible substances
Disposal e.g., Dispose of in accordance with local, state, and federal regulations

Experimental Protocols

Detailed methodologies for key experiments would be provided based on the compound's intended research application. This would require access to relevant scientific literature.

Example Experimental Workflow: Cell Viability Assay

This is a hypothetical workflow. A specific protocol would be dependent on the nature of "this compound."

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition and Analysis plate_cells Plate cells in 96-well plate incubate_24h Incubate for 24 hours plate_cells->incubate_24h prepare_dilutions Prepare serial dilutions of this compound add_compound Add compound to wells prepare_dilutions->add_compound incubate_48h Incubate for 48 hours add_compound->incubate_48h add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate_reagent Incubate as per manufacturer's instructions add_reagent->incubate_reagent read_plate Read plate on a plate reader incubate_reagent->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data

Caption: Workflow for determining the IC50 of "this compound" in a cell-based assay.

Signaling Pathway Diagrams

Based on the mechanism of action of the specific "this compound," a signaling pathway diagram would be generated. For example, if "this compound" were an inhibitor of a specific kinase, the diagram would illustrate that interaction.

Example Signaling Pathway: Hypothetical Kinase Inhibition

This is a hypothetical diagram.

cluster_pathway Hypothetical Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase Target Kinase receptor->kinase activates substrate Downstream Substrate kinase->substrate phosphorylates response Cellular Response (e.g., Proliferation) substrate->response leads to ono_207 This compound ono_207->kinase inhibits

Caption: Hypothetical signaling pathway showing the inhibitory action of "this compound".

To proceed with generating accurate and safe documentation, please provide a specific chemical identifier for "this compound."

References

Application Notes and Protocols for ONO-7475 (Tamnorzatinib) Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical evaluation of ONO-7475 (also known as Tamnorzatinib), a potent and selective AXL/Mer tyrosine kinase inhibitor, in various xenograft models of cancer. The protocols detailed below are synthesized from published preclinical studies and are intended to serve as a foundational resource for designing and executing in vivo efficacy studies.

Mechanism of Action

ONO-7475 is a small molecule inhibitor targeting the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, with high specificity for AXL and Mer.[1][2] The AXL signaling pathway is implicated in tumor proliferation, survival, migration, and resistance to conventional cancer therapies.[3][4][5] By inhibiting AXL and Mer, ONO-7475 can suppress tumor growth and overcome drug resistance in various cancer types, including Acute Myeloid Leukemia (AML) and Non-Small Cell Lung Cancer (NSCLC).[1][3][4] In AML, particularly in cases with FLT3-ITD mutations, ONO-7475 has been shown to induce apoptosis and arrest cell growth.[6] In NSCLC, it can sensitize AXL-overexpressing, EGFR-mutant cells to EGFR tyrosine kinase inhibitors (TKIs) like osimertinib.[3][4]

Data Presentation: In Vivo Efficacy of ONO-7475

The following tables summarize the reported in vivo efficacy of ONO-7475 in various cancer xenograft models.

Table 1: ONO-7475 Monotherapy in AML Xenograft Models

Cell Line/ModelMouse StrainDosageAdministration RouteDosing ScheduleReported OutcomeReference
MOLM13NSG6 mg/kg, 20 mg/kgOral GavageNot SpecifiedProlonged mouse survival and suppressed AML cell infiltration in the liver.[1]
MOLM13NSG10 mg/kgOral Gavage5 days/weekSignificantly extended survival compared to vehicle.[7]
AML PDXNSG10 mg/kgOral Gavage5 days/weekExtended survival compared to vehicle.[7]

Table 2: ONO-7475 Combination Therapy in NSCLC and AML Xenograft Models

Cell Line/ModelMouse StrainONO-7475 DosageCombination Agent & DosageAdministration RouteDosing ScheduleReported OutcomeReference
PC-9KGR (NSCLC)Not Specified10 mg/kgOsimertinib 5 mg/kgOral GavageDaily for 29 daysMarkedly regressed tumors and delayed tumor regrowth compared to either agent alone.[3]
PC-9 (NSCLC)Not Specified10 mg/kgOsimertinib 5 mg/kgOral GavageNot SpecifiedInhibited phosphorylation of AKT and p70S6K, preventing tumor growth.[3]
MOLM13 (AML)NSG10 mg/kgVenetoclax (ABT-199) 100 mg/kgOral Gavage5 days/weekSignificantly more potent in reducing leukemia burden and prolonging survival compared to either single agent.[7]
AML PDXNSG10 mg/kgVenetoclax (ABT-199) 100 mg/kgOral Gavage5 days/weekExtended survival by 39 days compared to ONO-7475 alone.[7]

Experimental Protocols

Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model (e.g., MOLM13 AML)

This protocol describes the establishment of a subcutaneous or disseminated xenograft model using an AML cell line such as MOLM13.

Materials:

  • MOLM13 human AML cell line

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel (optional, for subcutaneous injection)

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)

  • Syringes (1 mL) and needles (27G for subcutaneous, 30G for intravenous)

Procedure:

  • Cell Culture: Culture MOLM13 cells according to standard protocols to achieve a sufficient number of cells for injection. Cells should be in the logarithmic growth phase.

  • Cell Preparation: Harvest cells and wash them twice with sterile PBS. Resuspend the cell pellet in sterile PBS at a concentration of 5 x 10^7 cells/mL. For subcutaneous injection, cells can be mixed 1:1 with Matrigel to improve the tumor take rate.

  • Tumor Implantation:

    • Subcutaneous Model: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

    • Disseminated (Intravenous) Model: For a disseminated leukemia model, inject 1 x 10^6 to 5 x 10^6 MOLM13 cells in 100-200 µL of PBS via the tail vein.

  • Tumor Growth Monitoring:

    • Subcutaneous Model: Monitor the mice for tumor growth. Once tumors are palpable, measure the tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Disseminated Model: Monitor leukemia engraftment and burden through methods such as bioluminescence imaging (if using luciferase-expressing cells) or flow cytometry analysis of peripheral blood for human CD45+ cells.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³) for subcutaneous models, or when leukemia engraftment is confirmed for disseminated models, randomize the mice into treatment and control groups.

Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model (AML)

This protocol provides a general framework for establishing an AML PDX model.

Materials:

  • Cryopreserved primary human AML cells

  • 6-8 week old highly immunodeficient mice (e.g., NSG)

  • Busulfan (B1668071) (for preconditioning)

  • Sterile PBS

Procedure:

  • Mouse Preconditioning: One day prior to cell injection, precondition the mice with an intraperitoneal injection of busulfan (e.g., 20-30 mg/kg). This step is crucial for enhancing the engraftment of primary human hematopoietic cells.

  • Cell Thawing and Preparation: Rapidly thaw the cryopreserved primary AML cells in a 37°C water bath. Wash the cells with sterile PBS to remove cryoprotectant. Assess cell viability using a method like trypan blue exclusion.

  • Cell Injection: Resuspend the viable AML cells in sterile PBS. Inject 1 x 10^6 to 10 x 10^6 cells intravenously into the tail vein of each preconditioned mouse.

  • Engraftment Monitoring: Monitor the engraftment of human AML cells by periodically collecting peripheral blood (e.g., every 2-4 weeks) and analyzing for the presence of human CD45+ cells by flow cytometry.

  • Expansion and Banking: Once a high level of engraftment is achieved in the primary recipient mice (P0), leukemic cells can be harvested from the bone marrow and spleen for serial transplantation into secondary recipients (P1) and for cryopreservation to create a renewable resource.

Protocol 3: ONO-7475 Formulation and Administration by Oral Gavage

Materials:

  • ONO-7475 (Tamnorzatinib) powder

  • Vehicle (e.g., 0.1% Tween 80 in sterile water, or a mixture of 10% ethanol, 30% Solutol HS 15, and 60% PEG 400)

  • Balance, weigh boats, spatulas

  • Sterile gavage needles (e.g., 20G, 1.5 inch, with a ball tip)

  • Syringes (1 mL)

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of ONO-7475 based on the desired dosage and the number of animals.

    • Prepare the chosen vehicle solution under sterile conditions.

    • Create a homogenous suspension of ONO-7475 in the vehicle. This may require sonication or vortexing. Prepare fresh daily or as per stability data.

  • Dosing:

    • Weigh each mouse to determine the exact volume to be administered. The volume should generally not exceed 10 mL/kg.

    • Restrain the mouse securely, ensuring the head and body are in a straight line.

    • Gently insert the gavage needle into the esophagus. Do not force the needle if resistance is met.

    • Administer the solution slowly and steadily.

    • Observe the mouse for a few minutes post-procedure for any signs of distress.

Visualizations

G cluster_0 AXL Signaling Pathway Gas6 Gas6 AXL_Receptor AXL Receptor Gas6->AXL_Receptor Binds PI3K PI3K AXL_Receptor->PI3K Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival ONO_7475 ONO-7475 ONO_7475->AXL_Receptor Inhibits

Caption: ONO-7475 inhibits the AXL signaling pathway.

G cluster_1 Xenograft Model Workflow Cell_Culture 1. Cell Line Culture (e.g., MOLM13) Cell_Harvest 2. Harvest & Prepare Cells Cell_Culture->Cell_Harvest Implantation 3. Implant Cells into Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 5. Randomize into Treatment Groups Tumor_Growth->Randomization Treatment 6. Administer ONO-7475 (or Vehicle) Randomization->Treatment Data_Collection 7. Monitor Tumor Volume & Mouse Survival Treatment->Data_Collection Analysis 8. Data Analysis Data_Collection->Analysis

Caption: Workflow for a cell line-derived xenograft study.

G cluster_2 Oral Gavage Procedure Formulation 1. Prepare ONO-7475 Suspension Weigh_Mouse 2. Weigh Mouse to Determine Dose Volume Formulation->Weigh_Mouse Restrain 3. Securely Restrain Mouse Weigh_Mouse->Restrain Insert_Needle 4. Gently Insert Gavage Needle into Esophagus Restrain->Insert_Needle Administer 5. Administer Suspension Slowly Insert_Needle->Administer Observe 6. Monitor Mouse Post-Procedure Administer->Observe

References

Troubleshooting & Optimization

ONO-4059 (Tirabrutinib) Technical Support Center: Troubleshooting Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the common solubility and stability challenges encountered when working with ONO-4059 (Tirabrutinib), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The following information is intended to aid in the proper handling, storage, and use of ONO-4059 in a research setting to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of ONO-4059?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of ONO-4059. It is soluble in DMSO at concentrations of 98 mg/mL (199.61 mM) and 100 mg/mL (203.69 mM).[1][2] For optimal results, it is crucial to use fresh, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[1]

Q2: I am observing precipitation when preparing my ONO-4059 stock solution in DMSO. What should I do?

A2: If you observe precipitation, it could be due to several factors:

  • Moisture in DMSO: Ensure you are using a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO. Hygroscopic (moisture-absorbing) DMSO will decrease the solubility of ONO-4059.[1]

  • Concentration: You may be exceeding the solubility limit. While soluble up to 100 mg/mL, it is often prudent to prepare stock solutions at a slightly lower concentration to ensure complete dissolution.

  • Temperature: Ensure the solution is at room temperature. Sonication can be used to aid dissolution.[2]

Q3: How should I store my ONO-4059 stock solutions?

A3: For long-term stability, it is recommended to store ONO-4059 stock solutions in aliquots at -80°C for up to one year or at -20°C for up to one month.[1][2] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.

Q4: What is the recommended storage for the solid (powder) form of ONO-4059?

A4: The solid form of ONO-4059 should be stored at -20°C for up to three years.[1] Keep the container tightly sealed to protect it from moisture.

Q5: I need to prepare an aqueous solution of ONO-4059 for my cell-based assay. What is the best approach?

A5: ONO-4059 is practically insoluble in water.[1] Therefore, for aqueous-based assays, it is necessary to first prepare a high-concentration stock solution in DMSO. This stock solution can then be serially diluted in your aqueous culture medium to the desired final concentration. Ensure that the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity to your cells.

Troubleshooting Guides

Solubility Issues
Issue Potential Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous media The aqueous solubility of ONO-4059 has been exceeded.- Increase the volume of the aqueous media to further dilute the compound.- Reduce the final concentration of ONO-4059 in your experiment.- Consider using a surfactant or co-solvent in your final dilution, if compatible with your experimental system.
Cloudiness or precipitation in in vivo formulations Improper mixing or exceeding solubility in the vehicle.- Prepare the formulation by adding solvents sequentially and ensuring the solution is clear before adding the next component.- Use sonication or gentle heating to aid dissolution.- Prepare the formulation fresh before each use. A common in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, with a solubility of 2 mg/mL.[1]
Stability Issues
Issue Potential Cause Troubleshooting Steps
Loss of compound activity over time in prepared solutions Degradation of ONO-4059 due to improper storage or handling.- Aliquot stock solutions to minimize freeze-thaw cycles.- Store stock solutions at the recommended temperatures (-20°C for short-term, -80°C for long-term).- Protect solutions from light, although specific photostability data is limited, it is good practice for most small molecules.- For in vivo working solutions, it is recommended to prepare them immediately before use.[1]
Inconsistent experimental results Potential degradation of the compound in the solid form or in solution.- Use fresh ONO-4059 powder for preparing new stock solutions.- Verify the concentration and purity of your stock solution using a validated analytical method such as HPLC.

Data Presentation

ONO-4059 (Tirabrutinib) Solubility Data
Solvent Solubility Molar Concentration Notes
DMSO100 mg/mL[2]203.69 mM[2]Use of fresh, anhydrous DMSO is critical. Sonication may be needed.
DMSO98 mg/mL[1]199.61 mM[1]Moisture-absorbing DMSO reduces solubility.
Ethanol1 mg/mL[1]2.04 mM
WaterInsoluble[1]-
ONO-4059 (Tirabrutinib) Recommended Storage Conditions
Form Storage Temperature Duration
Solid (Powder)-20°C3 years[1]
Solution in Solvent-80°C1 year[1]
-20°C1 month[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of ONO-4059 in DMSO

Materials:

  • ONO-4059 (Tirabrutinib hydrochloride, MW: 490.94 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing the Compound: Accurately weigh out a precise amount of ONO-4059 powder. For a 10 mM stock solution, you will need 4.91 mg per 1 mL of DMSO.

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the ONO-4059 powder.

  • Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will prevent contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).

Mandatory Visualizations

ONO-4059 (Tirabrutinib) Mechanism of Action: BTK Signaling Pathway

ONO-4059 is a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[3] Upon binding of an antigen to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, survival, and differentiation. ONO-4059 covalently binds to a cysteine residue in the active site of BTK, blocking its kinase activity and thereby inhibiting downstream signaling.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Proliferation B-Cell Proliferation, Survival, Differentiation NFkB->Proliferation promotes transcription of genes for ONO_4059 ONO-4059 (Tirabrutinib) ONO_4059->BTK irreversibly inhibits Antigen Antigen Antigen->BCR binds

Caption: ONO-4059 inhibits the BTK signaling pathway.

Experimental Workflow: Preparing a Diluted Aqueous Solution from a DMSO Stock

This workflow illustrates the standard procedure for preparing a final aqueous solution of ONO-4059 for in vitro experiments from a concentrated DMSO stock.

Dilution_Workflow start Start weigh 1. Weigh ONO-4059 powder start->weigh dissolve 2. Dissolve in anhydrous DMSO weigh->dissolve stock 3. Create high-concentration stock solution (e.g., 10 mM) dissolve->stock aliquot 4. Aliquot and store at -80°C stock->aliquot thaw 5. Thaw one aliquot at room temperature aliquot->thaw intermediate 6. Prepare intermediate dilutions in DMSO (optional) thaw->intermediate final_dilution 7. Perform final dilution in aqueous buffer/ cell culture medium intermediate->final_dilution vortex 8. Vortex gently to mix final_dilution->vortex end Ready for use in experiment vortex->end

Caption: Workflow for preparing aqueous solutions of ONO-4059.

References

Technical Support Center: ONO 207 Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound ONO 207 (NVX-207), a novel betulinic acid derivative with anti-cancer properties.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound induces apoptosis (programmed cell death) in cancer cells.[1] Its mode of action is associated with the activation of the intrinsic apoptotic pathway, which involves the cleavage of caspases such as caspase-9, caspase-3, and caspase-7.[1] This cascade ultimately leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in apoptosis.[1] Additionally, studies have shown that this compound influences lipid metabolism by upregulating genes like insulin-induced gene 1 (Insig-1) and the low-density lipoprotein receptor (LDL-R).[1] It has also been found to bind to apolipoprotein A-I, a major regulator of cholesterol transport.[1]

Q2: In which types of cell lines has this compound shown activity?

A2: this compound has demonstrated anti-tumor activity against a variety of human and canine cancer cell lines.[1]

Q3: What is the expected IC50 value for this compound?

A3: The mean half-maximal inhibitory concentration (IC50) for this compound has been reported to be approximately 3.5 µM in various cancer cell lines.[1] However, this value can vary depending on the cell line and experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Question: We are observing significant variability in the IC50 values for this compound in our cell viability assays (e.g., MTT, XTT). What could be the cause?

Answer: Several factors can contribute to inconsistent IC50 values. Refer to the table below for potential causes and solutions.

Potential Cause Troubleshooting Steps
Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment.
Compound Solubility This compound is a derivative of betulinic acid, which can have poor aqueous solubility. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for any precipitation.
Incubation Time The duration of drug exposure can significantly impact IC50 values. Standardize the incubation time across all experiments. A time-course experiment may be necessary to determine the optimal endpoint.
Serum Concentration Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Test a range of serum concentrations or consider using serum-free medium for the duration of the drug treatment.
Cell Line Stability Genetic drift in continuously passaged cell lines can alter their sensitivity to drugs. Use cells from a low-passage, cryopreserved stock for each set of experiments.
Issue 2: No Evidence of Apoptosis After this compound Treatment

Question: We treated our cells with this compound at the expected IC50 concentration but are not observing markers of apoptosis (e.g., caspase cleavage via Western blot). Why might this be?

Answer: The absence of apoptotic markers could be due to several experimental variables. A logical workflow for troubleshooting this issue is presented below.

G cluster_0 Troubleshooting Workflow: No Apoptosis Detected A Start: No Apoptosis Observed B Verify this compound Concentration and Activity A->B B->A [Concentration Incorrect] C Check Treatment Duration B->C [Concentration OK] C->A [Duration Too Short] D Assess Cell Line Sensitivity C->D [Duration OK] E Evaluate Detection Method D->E [Sensitivity OK] H Re-evaluate Hypothesis: Consider Alternative Cell Death Pathways D->H [Cell Line Resistant] E->A [Method Issue] F Positive Control for Apoptosis Included? E->F [Method OK] F->E [Positive Control Fails] G Outcome: Apoptosis Detected F->G [Positive Control Works]

Caption: Troubleshooting workflow for absence of apoptosis.

  • Verify Compound: Confirm the correct concentration of this compound was used. If possible, verify the integrity of the compound stock.

  • Time Course: Apoptosis is a dynamic process. The peak of caspase activation may occur at a different time point in your specific cell line. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time to assess apoptosis.

  • Positive Control: Always include a positive control for apoptosis (e.g., staurosporine) to ensure that your detection method (e.g., Western blot antibodies, apoptosis assay kit) is working correctly.

  • Cell Line Resistance: The cell line you are using may be resistant to apoptosis induction through the intrinsic pathway.

Experimental Protocols

Protocol: Western Blot for Caspase-3 Cleavage
  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 0 µM, 1 µM, 3.5 µM, 10 µM) for 24 hours. Include a positive control (e.g., 1 µM staurosporine (B1682477) for 4 hours).

  • Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Add 100 µL of RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against cleaved caspase-3 (e.g., Cell Signaling Technology, #9664) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. The cleaved caspase-3 will appear as a band at approximately 17-19 kDa.

Signaling Pathway

The diagram below illustrates the proposed intrinsic apoptotic signaling pathway activated by this compound.

G cluster_0 This compound-Induced Intrinsic Apoptosis ONO_207 This compound Mitochondrion Mitochondrion ONO_207->Mitochondrion Induces Stress Caspase9 Pro-Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Cleaved_Caspase9 Cleaved Caspase-9 Caspase9->Cleaved_Caspase9 Activation Caspase3 Pro-Caspase-3 Cleaved_Caspase9->Caspase3 Cleavage Cleaved_Caspase3 Cleaved Caspase-3 Caspase3->Cleaved_Caspase3 Activation PARP PARP Cleaved_Caspase3->PARP Cleavage Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: this compound intrinsic apoptosis pathway.

References

optimizing "ONO 207" treatment duration

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ONO-4007

Disclaimer: The compound "ONO 207" was not specifically identified in publicly available literature. This guide has been developed based on data for ONO-4007 , a synthetic lipid A analog with antitumor properties developed by Ono Pharmaceutical. We assume this is the compound of interest for the experimental design.

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working to optimize the treatment duration of ONO-4007 in preclinical experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are not seeing the expected level of TNF-α production after ONO-4007 treatment. What could be the issue?

A1: There are several potential reasons for lower-than-expected TNF-α production:

  • Cell State: ONO-4007 has been shown to induce strong TNF-α production in human monocytes that have been "primed."[1] Freshly isolated or unprimed monocytes may show only a slight response. Consider pre-treating your cells with a priming agent like granulocyte-macrophage colony-stimulating factor (GM-CSF).[1]

  • Treatment Duration: TNF-α production is time-dependent. While signaling events like ERK1 phosphorylation can be very rapid (peaking at 5-15 minutes), significant cytokine production may require longer incubation.[2] For example, one study reported significant TNF-α production in RAW264.7 macrophage cells after 24 hours of stimulation.[2]

  • Dose: Ensure you are using an appropriate concentration of ONO-4007. Refer to dose-response data from your own preliminary experiments or published literature to select a dose that is active but not overly toxic.

  • Reagent Integrity: Confirm the stability and proper storage of your ONO-4007 stock solution.

Q2: How long should we treat our cells with ONO-4007 to find the optimal duration for its anti-tumor effect?

A2: The optimal duration depends on the specific biological question and endpoint being measured. We recommend a time-course experiment.

  • For Signaling Pathway Activation: To measure early signaling events like MAPK/ERK phosphorylation, short time points are critical. We suggest a time course of 0, 5, 15, 30, and 60 minutes.[2]

  • For Cytokine Production: For endpoints like TNF-α secretion, longer incubation is necessary. A time course of 6, 12, 24, and 48 hours is a good starting point.[2]

  • For Cell Viability/Apoptosis: To assess the impact on cell death, treatments of 24, 48, and 72 hours are standard to allow for the biological effects to manifest.

Q3: We observed transient phosphorylation of ERK1 that disappears after 60 minutes. Is this normal?

A3: Yes, this is consistent with published findings. In murine macrophage cell lines, ONO-4007 was shown to induce tyrosine phosphorylation of ERK1 that peaked between 5-15 minutes and then gradually decreased, almost disappearing by 60 minutes post-stimulation.[2] This indicates a rapid and transient activation of this specific signaling pathway, which then triggers downstream events.

Q4: Can we use ONO-4007 in combination with other therapies? How does this affect treatment duration?

A4: While specific combination data for ONO-4007 is limited in the provided results, its mechanism as a biological response modifier suggests potential for synergy.[2] For example, priming cells with GM-CSF enhances its effect.[1] When combining therapies, it is crucial to re-evaluate the optimal dose and duration for both agents. A full dose/duration matrix experiment may be necessary to identify synergistic, additive, or antagonistic interactions.

Data Summary

The following table summarizes key quantitative findings from preclinical and clinical studies of ONO-4007 that can help guide experimental design.

ParameterCell Line / ModelTreatment DetailsResultCitation
ERK1 Phosphorylation RAW264.7 (murine macrophage)40 µg/mL ONO-4007Peak phosphorylation at 5-15 min; signal disappears by 60 min.[2]
TNF-α Production RAW264.7 (murine macrophage)40 µg/mL ONO-4007<4 U/mL at <15 min; >256 U/mL at 24 hours.[2]
TNF-α Production Human Monocytes (Primed with GM-CSF)Not specifiedStrong TNF-α induction.[1]
TNF-α Production Human Monocytes (Fresh)Not specifiedSlight TNF-α induction.[1]
Pharmacokinetics Human Patients (Phase I)75-125 mg IV infusionLong half-life (t1/2) of 74-95 hours.[3]
Maximum Tolerated Dose Human Patients (Phase I)3 weekly infusions100 mg (125 mg caused grade 3 toxicity).[3]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathway for ONO-4007 and a recommended experimental workflow for optimizing treatment duration.

ONO4007_Signaling_Pathway ONO-4007 Signaling Pathway cluster_membrane cluster_cytoplasm cluster_nucleus cluster_output ONO4007 ONO-4007 Receptor Toll-Like Receptor (LPS-like pathway) ONO4007->Receptor Activates MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade 5-15 min (transient) NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway ERK1 ERK1 MAPK_Cascade->ERK1 Transcription Gene Transcription ERK1->Transcription NFkB_Pathway->Transcription TNFa_mRNA TNF-α mRNA Transcription->TNFa_mRNA TNFa_Protein TNF-α Protein (Secretion) TNFa_mRNA->TNFa_Protein ~24 hours

Diagram 1: ONO-4007 stimulates a rapid, transient activation of ERK1. (Max Width: 760px)

Experimental_Workflow Workflow for Optimizing Treatment Duration cluster_assays Step 3: Endpoint Analysis A Step 1: Dose-Response Assay (e.g., 24h MTT/MTS) B Determine EC50 / IC50 Select optimal concentration A->B C Step 2: Time-Course Experiment (Using optimal concentration) B->C D1 Short-Term (0-2h) Western Blot for p-ERK1 C->D1 D2 Mid-Term (6-24h) ELISA for TNF-α C->D2 D3 Long-Term (24-72h) Apoptosis/Viability Assay C->D3 E Step 4: Analyze Data Identify time window for maximal desired biological effect D1->E D2->E D3->E F Optimal Treatment Duration Identified E->F

Diagram 2: A logical workflow for determining optimal ONO-4007 treatment duration. (Max Width: 760px)

Experimental Protocols

Protocol 1: Time-Course Analysis of ERK1 Phosphorylation by Western Blot
  • Cell Culture: Plate RAW264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: The day before the experiment, replace the medium with a low-serum (e.g., 0.5% FBS) medium and incubate overnight. This reduces basal signaling activity.

  • Treatment: Prepare a working solution of ONO-4007 at the desired final concentration (e.g., 40 µg/mL). Treat cells for the following time points: 0 (vehicle control), 5, 15, 30, and 60 minutes.

  • Cell Lysis: Immediately after each time point, aspirate the medium, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples (e.g., 20 µ g/lane ), run on an SDS-PAGE gel, and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1 (p-ERK1) overnight at 4°C.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop with an ECL substrate and image the blot.

  • Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1.

Protocol 2: Time-Course Analysis of TNF-α Secretion by ELISA
  • Cell Culture: Plate cells (e.g., primed human monocytes or RAW264.7) in a 24-well plate at a consistent density.

  • Treatment: Treat cells with ONO-4007 at the desired concentration. Include a vehicle-only control. Set up separate wells for each time point: e.g., 6, 12, and 24 hours.

  • Supernatant Collection: At each designated time point, carefully collect the cell culture supernatant from the respective wells. Centrifuge briefly to remove any floating cells or debris.

  • ELISA Procedure:

    • Use a commercial ELISA kit for TNF-α (ensure it is specific to the species you are studying, e.g., human or mouse).

    • Follow the manufacturer’s instructions precisely. This typically involves adding standards and collected supernatant samples to a pre-coated plate, followed by incubation with detection and substrate antibodies.

  • Data Analysis:

    • Measure the absorbance on a plate reader at the recommended wavelength.

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of TNF-α (pg/mL or U/mL) in each sample by interpolating from the standard curve.

    • Plot TNF-α concentration against treatment time to visualize the secretion kinetics.

References

Technical Support Center: Minimizing Off-Target Effects of ODM-207

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the assumption that "ONO 207" refers to the Bromodomain and Extra-Terminal (BET) inhibitor ODM-207 . This technical support guide is intended for research purposes only and should not be used for clinical decision-making.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the off-target effects of ODM-207. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Q1: We are observing significant thrombocytopenia in our in vivo models treated with ODM-207. Is this a known off-target effect, and what is the underlying mechanism?

A1: Yes, thrombocytopenia is a well-documented on-target, off-tissue toxicity associated with pan-BET inhibitors, including ODM-207.[1][2][3][4][5] The proposed mechanism involves the inhibition of BET proteins, which are crucial for the transcription of genes essential for megakaryopoiesis and platelet production. Specifically, BET inhibitors can interfere with the function of the transcription factor GATA1, a master regulator of these processes.[5] Downregulation of GATA1 and its target genes, such as NFE2 and PF4, disrupts the normal differentiation and maturation of megakaryocytes, leading to a decrease in platelet counts.[5]

Q2: Our cell cultures are showing signs of senescence and cell cycle arrest at lower than expected concentrations of ODM-207. Could this be an off-target effect?

A2: While cell cycle arrest is an expected on-target effect of BET inhibition due to the downregulation of oncogenes like MYC, the induction of senescence at low concentrations could be influenced by off-target activities or be a particularly sensitive on-target response in certain cell lines. Preclinical studies have shown that ODM-207 can induce cell cycle arrest in the G0/G1 phase. It is crucial to perform dose-response experiments and compare the phenotype with other known pan-BET inhibitors to determine if the observed effect is consistent with on-target BET inhibition.

Q3: We are observing unexpected changes in the expression of genes unrelated to the primary cancer pathway we are studying. How can we confirm if these are off-target effects of ODM-207?

A3: To differentiate between on-target and off-target gene expression changes, a multi-pronged approach is recommended:

  • RNA-Sequencing (RNA-Seq): Perform RNA-seq on cells treated with ODM-207 and a vehicle control. Compare the differentially expressed genes with published datasets for other pan-BET inhibitors. On-target effects should show a significant overlap.

  • Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq): Conduct ChIP-seq for BRD4 to identify its genomic binding sites. Treatment with ODM-207 should lead to a global reduction in BRD4 occupancy at these sites. Genes that are differentially expressed without a corresponding change in BRD4 binding in their regulatory regions are more likely to be off-target.

  • Rescue Experiments: If a specific off-target kinase is suspected, co-treatment with a selective inhibitor of that kinase could rescue the off-target phenotype.

  • Compound Comparison: Compare the gene expression profile induced by ODM-207 with that of structurally different BET inhibitors. A high degree of correlation suggests on-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ODM-207?

A1: ODM-207 is an orally bioavailable, potent, and selective pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[6] BET proteins are epigenetic readers that bind to acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to activate gene expression. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, ODM-207 displaces them from chromatin, leading to the downregulation of key oncogenes and cell cycle regulators, such as MYC.[6][7]

Q2: What are the most common off-target effects observed with ODM-207 in clinical trials?

A2: A first-in-human Phase 1 clinical trial of ODM-207 in patients with selected solid tumors reported several adverse events. The most common were thrombocytopenia, asthenia (weakness), nausea, anorexia, diarrhea, fatigue, and vomiting. A dose-limiting toxicity of intolerable fatigue was also observed.

Q3: How can we mitigate thrombocytopenia in our preclinical experiments?

A3: In a research setting, several strategies can be explored to manage BET inhibitor-induced thrombocytopenia:

  • Dosing Schedule Modification: Intermittent dosing schedules (e.g., 14 days on, 7 days off) have been used in clinical trials to allow for platelet recovery.

  • Supportive Care Agents: Preclinical studies with other BET inhibitors have suggested that agents like recombinant human erythropoietin (rhEPO) and romiplostim may help mitigate thrombocytopenia.

  • Combination Therapy: Combining ODM-207 with other agents at lower doses might reduce toxicity while maintaining efficacy.

Q4: Is ODM-207 selective for specific BET bromodomains (BD1 vs. BD2)?

Q5: What are some strategies to reduce the general off-target effects of ODM-207 in our experiments?

A5: To minimize off-target effects, consider the following:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of ODM-207 that achieves the desired on-target effect in your model system through careful dose-response studies.

  • Employ Control Compounds: Include both a negative control (vehicle) and a positive control (another well-characterized pan-BET inhibitor like JQ1) in your experiments.

  • Utilize Genetic Controls: Where possible, use siRNA or CRISPR-Cas9 to knock down individual BET proteins to confirm that the observed phenotype is dependent on BET protein inhibition.

  • Consider Domain-Selective Inhibitors: If your research question pertains to a specific bromodomain, using a BD1- or BD2-selective inhibitor (if available and suitable for your model) could provide more specific results.

Data Presentation

Table 1: In Vitro Inhibitory Activity of ODM-207 against BET Bromodomains

BromodomainIC50 (nM)
BRD4 (Full Length)89
BRD4 BD1116
BRD3 BD186
BRD2 BD161
BRDT BD189

Data extracted from preclinical studies. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Common Adverse Events of ODM-207 from Phase 1 Clinical Trial

Adverse EventFrequency
ThrombocytopeniaCommon
AstheniaCommon
NauseaCommon
AnorexiaCommon
DiarrheaCommon
FatigueCommon, Dose-Limiting
VomitingCommon

Experimental Protocols

Protocol 1: General Procedure for RNA-Sequencing to Assess Off-Target Gene Expression

This is a generalized protocol. Specific details such as cell line, ODM-207 concentration, and incubation time should be optimized for your experimental system.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of ODM-207 or vehicle control (e.g., DMSO) for a predetermined time point (e.g., 6, 24, or 48 hours).

  • RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 20-30 million reads per sample).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads using tools like FastQC.

    • Align the reads to a reference genome using a splice-aware aligner like STAR.

    • Quantify gene expression levels using tools such as HTSeq or featureCounts.

    • Perform differential gene expression analysis between ODM-207-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R.

    • Conduct pathway analysis and gene set enrichment analysis (GSEA) to identify biological pathways affected by ODM-207 treatment.

Protocol 2: General Procedure for Chromatin Immunoprecipitation (ChIP) to Validate BRD4 Target Engagement

This is a generalized protocol and should be optimized for your specific cell type and antibody.

  • Cell Treatment and Cross-linking: Treat cells with ODM-207 or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the pre-cleared chromatin overnight at 4°C with an anti-BRD4 antibody or a negative control IgG.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the chromatin from the beads.

  • Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating in the presence of NaCl. Treat with RNase A and Proteinase K. Purify the DNA using a PCR purification kit.

  • Analysis:

    • ChIP-qPCR: Quantify the enrichment of specific DNA regions by quantitative PCR (qPCR) using primers for known BRD4 target gene promoters (e.g., MYC) and negative control regions.

    • ChIP-Seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify genome-wide BRD4 binding sites.

Mandatory Visualizations

BET_Inhibitor_Mechanism cluster_nucleus Nucleus cluster_chromatin Chromatin cluster_transcription Transcription Machinery cluster_gene Target Gene cluster_drug BET Inhibition Histone Histone Ac Ac Histone->Ac HATs BRD4 BRD4 Ac->BRD4 Binds PTEFb P-TEFb BRD4->PTEFb Recruits RNAPII RNA Pol II PTEFb->RNAPII Phosphorylates (activates) Oncogene e.g., MYC RNAPII->Oncogene Transcribes mRNA mRNA Oncogene->mRNA Cell Proliferation Cell Proliferation ODM207 ODM-207 ODM207->BRD4 Inhibits Binding

Caption: Mechanism of action of the BET inhibitor ODM-207.

Off_Target_Troubleshooting cluster_OnTarget On-Target Mitigation cluster_OffTarget Off-Target Investigation Start Unexpected Phenotype Observed (e.g., excessive toxicity, altered gene expression) Q1 Is the phenotype consistent with known on-target effects of pan-BET inhibitors? Start->Q1 A1_Yes Likely On-Target Effect Q1->A1_Yes Yes A1_No Potential Off-Target Effect Q1->A1_No No Mitigate1 Optimize Dose and Schedule A1_Yes->Mitigate1 Investigate1 Perform RNA-Seq Analysis A1_No->Investigate1 Mitigate2 Use Supportive Care Agents (preclinical) Mitigate1->Mitigate2 Investigate2 Conduct BRD4 ChIP-Seq Investigate1->Investigate2 Investigate3 Compare with other BET inhibitors Investigate2->Investigate3

Caption: Logical workflow for troubleshooting unexpected experimental outcomes.

Thrombocytopenia_Mechanism BET BET Proteins (BRD2, BRD3, BRD4) GATA1_TF GATA1 Transcription Factor BET->GATA1_TF Co-activates BET->GATA1_TF Disrupted Co-activation TargetGenes Target Genes (e.g., NFE2, PF4) GATA1_TF->TargetGenes Activates Transcription GATA1_TF->TargetGenes Reduced Transcription Megakaryopoiesis Megakaryopoiesis & Platelet Production TargetGenes->Megakaryopoiesis Promotes TargetGenes->Megakaryopoiesis Impaired Process Platelets Decreased Platelets (Thrombocytopenia) Megakaryopoiesis->Platelets ODM207 ODM-207 ODM207->BET

Caption: Proposed mechanism of BET inhibitor-induced thrombocytopenia.

References

"ONO 207" batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The compound "ONO 207" is not found in publicly available literature; this guide is based on the characteristics of a similar semi-synthetic betulinic acid derivative, NVX-207, and is provided for illustrative purposes.

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability and other common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a semi-synthetic derivative of betulinic acid. Its primary mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases-9, -3, and -7, as well as poly (ADP-ribose) polymerase (PARP).[1] Additionally, this compound has been observed to regulate genes associated with lipid metabolism.[1]

Q2: What is the expected IC50 value for this compound?

A2: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and experimental conditions. However, based on studies with the similar compound NVX-207, a mean IC50 of approximately 3.5 µM has been reported against various human and canine cancer cell lines.[1] Significant deviations from this value may indicate issues with the compound batch or the experimental setup.

Q3: We are observing significant variability in our experimental results between different batches of this compound. What are the potential causes?

A3: Batch-to-batch variability in semi-synthetic compounds like this compound can arise from several factors related to its manufacturing and handling:

  • Purity and Impurities: The multi-step synthesis of betulinic acid derivatives can introduce impurities, including starting materials, by-products, or residual solvents.[2] Even small variations in the impurity profile can affect the compound's biological activity.

  • Compound Stability: Improper storage or handling can lead to the degradation of the compound. This compound should be stored under the recommended conditions to maintain its integrity.

  • Solubility Issues: Betulinic acid and its derivatives can have poor aqueous solubility. Inconsistent dissolution of the compound can lead to variations in the effective concentration in your experiments.

  • Weighing and Dilution Errors: Inaccurate measurement of the compound or errors in preparing stock and working solutions are common sources of variability.

Q4: How should this compound be stored?

A4: While specific stability data for this compound is not available, based on the similar compound NVX-207, it is recommended to store the solid compound at -20°C or -80°C. For stock solutions in solvents like DMSO, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles.

Troubleshooting Guide for this compound Batch-to-Batch Variability

This guide provides a systematic approach to troubleshooting inconsistent results observed with different batches of this compound.

Problem 1: Inconsistent IC50 Values

If you are observing significant shifts in the IC50 values between different batches of this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
Batch Purity and Integrity 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch. Compare the purity values (e.g., by HPLC) and check for any specified impurities. 2. Analytical Characterization: If possible, perform in-house analytical chemistry to confirm the identity and purity of each batch. Techniques like HPLC can be used to compare the chromatographic profiles of different batches.[3] 3. NMR Spectroscopy: For a more detailed structural confirmation and to identify potential organic impurities, NMR spectroscopy can be employed.[4]
Compound Solubility 1. Visual Inspection: After dissolving, visually inspect the stock solution for any precipitates. 2. Sonication: If solubility is a concern, briefly sonicate the solution to ensure complete dissolution. 3. Fresh Dilutions: Always prepare fresh dilutions from the stock solution for each experiment. Avoid using old working solutions.
Experimental Conditions 1. Cell Health and Passage Number: Ensure that the cells used in your assays are healthy, within a consistent and low passage number range, and at a consistent seeding density.[5][6] 2. Assay Protocol Standardization: Strictly adhere to a standardized protocol for all steps, including incubation times, reagent concentrations, and plate reading parameters. 3. Control Compound: Include a well-characterized control compound in your assays to ensure that the assay itself is performing consistently.
Problem 2: Reduced or No Apoptotic Effect

If a new batch of this compound shows a diminished or absent apoptotic effect (e.g., no PARP cleavage or caspase activation), follow these steps:

Potential Cause Troubleshooting Action
Compound Degradation 1. Verify Storage Conditions: Confirm that the compound has been stored correctly, protected from light and moisture. 2. Use a Fresh Aliquot: If using a stock solution, thaw a fresh aliquot that has not undergone multiple freeze-thaw cycles.
Assay Sensitivity 1. Positive Control: Use a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to confirm that the detection method (e.g., Western blot for cleaved PARP, caspase activity assay) is working correctly. 2. Titrate the Compound: Perform a dose-response experiment with the new batch to determine if the optimal concentration for inducing apoptosis has shifted.
Cellular Response 1. Mycoplasma Testing: Test your cell cultures for mycoplasma contamination, which can alter cellular responses to stimuli. 2. Cell Line Authenticity: Verify the identity of your cell line.

Data Presentation

Table 1: Hypothetical Batch-to-Batch Purity and IC50 Comparison for this compound

Batch NumberPurity by HPLC (%)Major Impurity (%)IC50 in HeLa cells (µM)
ONO207-00199.20.3 (Impurity A)3.4
ONO207-00297.51.8 (Impurity B)5.8
ONO207-00399.50.1 (Impurity A)3.2

This table illustrates how variations in purity and impurity profiles between batches could correlate with changes in biological activity.

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

This protocol provides a general method for assessing the purity of this compound batches.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of a reference standard of this compound at 1 mg/mL in methanol.

    • Prepare a sample solution of the new batch of this compound at the same concentration in methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is often suitable for betulinic acid derivatives. A common starting point is a mixture of acetonitrile and water (e.g., 80:20 v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms for the retention time of the main peak and the presence of any additional peaks (impurities).

    • Calculate the purity of the new batch by comparing the peak area of this compound to the total peak area of all components.

Protocol 2: Determination of this compound IC50 using MTT Assay

This protocol details a colorimetric assay to measure the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate for the desired time (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the MTT solution and add DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Detection of PARP Cleavage by Western Blot

This protocol is used to confirm the induction of apoptosis by this compound.

  • Cell Lysis:

    • Treat cells with this compound at the desired concentration and time.

    • Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.[7]

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein from each sample on a polyacrylamide gel.[7]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[7]

    • Incubate the membrane with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP overnight at 4°C.[7]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the 89 kDa band indicates apoptosis.

Mandatory Visualizations

ONO_207_Apoptosis_Pathway cluster_stimulus Stimulus cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ONO_207 ONO_207 Bax_Bak Bax/Bak Activation ONO_207->Bax_Bak Induces Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Promotes Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Procaspase37 Pro-caspase-3/7 Procaspase37->Caspase37 PARP PARP Caspase37->PARP Cleaves Apoptosis Apoptosis Caspase37->Apoptosis Leads to Cleaved_PARP Cleaved PARP (Inactive) PARP->Cleaved_PARP

Caption: Intrinsic apoptosis signaling pathway induced by this compound.

ONO_207_Lipid_Metabolism_Pathway ONO_207 ONO_207 ApoA1 Apolipoprotein A-I ONO_207->ApoA1 Binds to Lipid_Metabolism_Regulation Lipid Metabolism Regulation ApoA1->Lipid_Metabolism_Regulation Gene_Upregulation Gene Upregulation Lipid_Metabolism_Regulation->Gene_Upregulation Insig1 Insig-1 Gene_Upregulation->Insig1 LDLR LDL-R Gene_Upregulation->LDLR HMG_CoA HMG-CoA Reductase Gene_Upregulation->HMG_CoA

Caption: Regulation of lipid metabolism by this compound.

Troubleshooting_Workflow cluster_compound Compound Checks cluster_assay Assay Checks cluster_cells Cell Checks start Inconsistent Experimental Results check_compound Check Compound Integrity start->check_compound check_assay Verify Assay Performance start->check_assay check_cells Assess Cell Health start->check_cells coa Review CoA check_compound->coa protocol Standardize Protocol check_assay->protocol passage Consistent Passage Number check_cells->passage purity Confirm Purity (e.g., HPLC) coa->purity storage Verify Storage Conditions purity->storage solubility Check Solubility storage->solubility end Consistent Results solubility->end controls Run Positive/Negative Controls protocol->controls reagents Check Reagents (Lot, Expiry) controls->reagents reagents->end density Standardize Seeding Density passage->density mycoplasma Test for Mycoplasma density->mycoplasma mycoplasma->end

References

Technical Support Center: Improving "ONO 207" Bioavailability In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "ONO 207" is not publicly available in the scientific literature. The following troubleshooting guide and FAQ are based on general principles and strategies for improving the in vivo bioavailability of investigational compounds. Researchers should adapt these recommendations based on the specific physicochemical properties of their molecule of interest.

Frequently Asked Questions (FAQs)

QuestionAnswer
Q1: My compound, "this compound," shows poor oral bioavailability in preclinical models. What are the potential reasons? Poor oral bioavailability can stem from several factors, including low aqueous solubility, poor membrane permeability, extensive first-pass metabolism in the gut wall or liver, and instability in the gastrointestinal tract. A systematic evaluation of these properties is the first step in troubleshooting.
Q2: How can I determine if solubility is the primary issue for "this compound"? Conduct in vitro solubility studies in simulated gastric and intestinal fluids (SGF, SIF). If the solubility is below the required concentration for the desired dose, it is likely a contributing factor. The Biopharmaceutics Classification System (BCS) can also provide a framework for classifying your drug based on its solubility and permeability.
Q3: What are the common formulation strategies to enhance the bioavailability of poorly soluble compounds? Several approaches can be employed, such as particle size reduction (micronization, nanosuspensions), amorphous solid dispersions, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), and complexation with cyclodextrins.[1][2]
Q4: If poor permeability is suspected, what experimental approaches can confirm this? In vitro models like Caco-2 cell monolayers can provide an estimate of intestinal permeability. These experiments measure the transport of the compound across a layer of intestinal epithelial cells.
Q5: How can I investigate if first-pass metabolism is limiting the bioavailability of "this compound"? In vitro studies using liver microsomes or hepatocytes can determine the metabolic stability of your compound. Comparing the pharmacokinetic profiles after oral and intravenous administration in animal models will also reveal the extent of first-pass metabolism.

Troubleshooting Guide: Low In Vivo Bioavailability

This guide provides a structured approach to identifying and addressing common issues related to poor in vivo bioavailability.

Problem 1: Low and Variable Plasma Concentrations After Oral Dosing

Potential Cause: Poor aqueous solubility and dissolution rate.

Troubleshooting Steps:

  • Characterize Physicochemical Properties:

    • Determine the aqueous solubility of "this compound" at different pH values relevant to the gastrointestinal tract.

    • Assess the solid-state properties (crystalline vs. amorphous) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Formulation Development:

    • Particle Size Reduction: Explore micronization or nanomilling to increase the surface area for dissolution.

    • Amorphous Solid Dispersions: Formulate "this compound" with a polymer to create an amorphous solid dispersion, which can enhance solubility and dissolution.

    • Lipid-Based Formulations: Investigate the use of oils, surfactants, and co-solvents to create SEDDS or other lipid-based systems to improve solubilization.[1]

Problem 2: High In Vitro Potency Not Translating to In Vivo Efficacy

Potential Cause: Poor membrane permeability.

Troubleshooting Steps:

  • Assess Permeability:

    • Utilize in vitro models such as the Caco-2 permeability assay to estimate intestinal permeability.

    • Consider in situ intestinal perfusion studies in animal models for a more direct measurement.

  • Strategies to Enhance Permeation:

    • Permeation Enhancers: Co-administer with excipients that can transiently open tight junctions between intestinal cells. Note that this approach requires careful safety evaluation.

    • Prodrug Approach: Chemically modify "this compound" into a more lipophilic prodrug that can more easily cross the cell membrane and then be converted to the active form.

Problem 3: Significant Discrepancy Between Oral and Intravenous Pharmacokinetic Profiles

Potential Cause: High first-pass metabolism.

Troubleshooting Steps:

  • Metabolic Stability Assessment:

    • Incubate "this compound" with liver microsomes or S9 fractions to determine its intrinsic clearance.

    • Identify the major metabolic pathways and the enzymes involved (e.g., cytochrome P450 isoforms).

  • Mitigation Strategies:

    • Inhibition of Metabolic Enzymes: Co-administration with known inhibitors of the relevant metabolizing enzymes (use with caution due to potential drug-drug interactions).

    • Structural Modification: If feasible, modify the chemical structure of "this compound" at the site of metabolism to block or slow down the metabolic process.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the decision-making process and experimental workflows for addressing bioavailability challenges.

Troubleshooting_Bioavailability Start Low In Vivo Bioavailability Observed Solubility Assess Physicochemical Properties (Solubility, Solid State) Start->Solubility Permeability Evaluate Membrane Permeability (e.g., Caco-2 Assay) Start->Permeability Metabolism Determine Metabolic Stability (e.g., Liver Microsomes) Start->Metabolism Solubility_Poor Poor Solubility? Solubility->Solubility_Poor Permeability_Poor Poor Permeability? Permeability->Permeability_Poor Metabolism_High High First-Pass Metabolism? Metabolism->Metabolism_High Solubility_Poor->Permeability_Poor No Formulation Formulation Strategies: - Particle Size Reduction - Solid Dispersions - Lipid Formulations Solubility_Poor->Formulation Yes Permeability_Poor->Metabolism_High No Permeation_Enhancement Permeation Enhancement: - Permeation Enhancers - Prodrug Approach Permeability_Poor->Permeation_Enhancement Yes Metabolism_Mitigation Metabolism Mitigation: - Enzyme Inhibition - Structural Modification Metabolism_High->Metabolism_Mitigation Yes ReEvaluate Re-evaluate In Vivo Bioavailability Metabolism_High->ReEvaluate No Formulation->ReEvaluate Permeation_Enhancement->ReEvaluate Metabolism_Mitigation->ReEvaluate

Caption: Troubleshooting workflow for low in vivo bioavailability.

Formulation_Strategies Poor_Solubility Poorly Soluble Compound Particle_Size Particle Size Reduction Poor_Solubility->Particle_Size Solid_Dispersion Amorphous Solid Dispersions Poor_Solubility->Solid_Dispersion Lipid_Formulation Lipid-Based Formulations Poor_Solubility->Lipid_Formulation Complexation Complexation Poor_Solubility->Complexation Micronization Micronization Particle_Size->Micronization Nanosuspension Nanosuspension Particle_Size->Nanosuspension Improved_Bioavailability Improved Bioavailability Solid_Dispersion->Improved_Bioavailability SEDDS SEDDS/SMEDDS Lipid_Formulation->SEDDS Cyclodextrin Cyclodextrins Complexation->Cyclodextrin Micronization->Improved_Bioavailability Nanosuspension->Improved_Bioavailability SEDDS->Improved_Bioavailability Cyclodextrin->Improved_Bioavailability

References

Technical Support Center: ONO-2506 (Arundic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of ONO-2506 (Arundic Acid). The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Summary of ONO-2506 Storage and Stability

ONO-2506, also known as Arundic Acid, is an inhibitor of S100B protein synthesis.[1] Proper handling and storage are crucial for maintaining its biological activity and ensuring reproducible experimental outcomes. While specific degradation pathways have not been extensively published, this guide provides a summary of known storage conditions and a general protocol for stability assessment.

Storage Conditions

For optimal stability, ONO-2506 should be stored under the following conditions. Adherence to these recommendations will help minimize degradation and preserve the compound's potency.

FormStorage TemperatureDurationNotes
Solid (Lyophilized) -20°C≥ 2 years[2]Keep desiccated.
Solution in Organic Solvent -20°C1 month[3]Aliquot to avoid multiple freeze-thaw cycles.
Solution in Organic Solvent -80°C6 months[3]Recommended for longer-term storage of solutions.
Solubility

ONO-2506 exhibits solubility in various organic solvents. The choice of solvent will depend on the specific experimental requirements.

SolventConcentration
DMSO10 mg/mL[2]
Ethanol (B145695)25 mg/mL[2]
DMF10 mg/mL[2]
Ethanol:PBS (pH 7.2) (1:2)0.3 mg/mL[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of ONO-2506?

A1: To prepare a stock solution, we recommend dissolving the solid ONO-2506 in an appropriate organic solvent such as DMSO or ethanol to the desired concentration. For example, you can dissolve it in DMSO to a concentration of 10 mg/mL.[2] Once dissolved, it is crucial to aliquot the solution into single-use volumes and store them at -20°C for up to one month or -80°C for up to six months to minimize degradation from repeated freeze-thaw cycles.[3]

Q2: I observed precipitation in my stock solution after thawing. What should I do?

A2: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. Gently warm the solution to room temperature and vortex or sonicate briefly to redissolve the compound completely before use. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration.

Q3: Can I store my ONO-2506 stock solution at 4°C?

A3: While some suppliers may ship ONO-2506 at room temperature, long-term storage of stock solutions at 4°C is not recommended. For optimal stability of solutions, storage at -20°C or -80°C is advised to prevent potential degradation.[3]

Q4: How can I assess the stability of ONO-2506 in my specific experimental buffer?

A4: Since the stability of ONO-2506 in various aqueous buffers has not been widely reported, it is advisable to perform a small-scale stability study. You can prepare a solution of ONO-2506 in your experimental buffer and analyze it at different time points (e.g., 0, 2, 4, 8, and 24 hours) using an appropriate analytical method like HPLC to check for any degradation.

Q5: Are there any known degradation pathways for ONO-2506?

A5: Currently, there is a lack of publicly available literature detailing the specific chemical degradation pathways of ONO-2506. As a carboxylic acid, it may be susceptible to reactions typical for this functional group under harsh conditions (e.g., extreme pH, high temperatures). For critical applications, conducting forced degradation studies is recommended to understand its stability profile under your specific experimental conditions.

Experimental Protocols

General Protocol for Stability Assessment of ONO-2506

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of ONO-2506 and to develop a stability-indicating analytical method.

Objective: To evaluate the stability of ONO-2506 under various stress conditions and to identify potential degradation products.

Materials:

  • ONO-2506 (Arundic Acid)

  • HPLC-grade solvents (e.g., acetonitrile, methanol (B129727), water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • HPLC system with a UV detector or Mass Spectrometer

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of ONO-2506 in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable, validated HPLC method. A reverse-phase C18 column is often a good starting point for small molecules. The mobile phase composition can be optimized to achieve good separation of the parent compound from any degradation products.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage of degradation of ONO-2506.

    • Identify and quantify any degradation products. Peak purity analysis of the parent peak is recommended.

Visualizations

Signaling Pathway of ONO-2506

ONO2506_Pathway cluster_Astrocyte Astrocyte cluster_Neuron Neuron ONO-2506 ONO-2506 S100B Synthesis S100B Synthesis ONO-2506->S100B Synthesis inhibits S100B Release S100B Release S100B Synthesis->S100B Release Neuronal Damage Neuronal Damage S100B Release->Neuronal Damage promotes Troubleshooting_Workflow Start Inconsistent Results Check_Storage ONO-2506 Stored Correctly? Start->Check_Storage Check_Handling Proper Handling? (e.g., aliquoting, freeze-thaw) Check_Storage->Check_Handling Yes Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh No Check_Solubility Complete Solubilization? Check_Handling->Check_Solubility Yes Check_Handling->Prepare_Fresh No Perform_QC Perform Quality Control (e.g., HPLC, LC-MS) Check_Solubility->Perform_QC Yes Check_Solubility->Prepare_Fresh No Review_Protocol Review Experimental Protocol Perform_QC->Review_Protocol Prepare_Fresh->Start Contact_Support Contact Technical Support Review_Protocol->Contact_Support

References

Technical Support Center: Refining Prostaglandin E2 (ONO 207) Delivery Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Prostaglandin (B15479496) E2 (PGE2), also known as ONO 207.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Prostaglandin E2 (PGE2)?

A1: Prostaglandin E2 is a bioactive lipid that exerts a wide range of biological effects by binding to four distinct G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[1][2] The activation of these receptors triggers different intracellular signaling pathways, leading to diverse physiological and pathological outcomes, including inflammation, pain, fever, and cell proliferation.[2][3]

  • EP1: Coupled to Gq, its activation increases intracellular calcium levels.

  • EP2 & EP4: Coupled to Gs, they activate adenylyl cyclase, leading to increased cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[1][4]

  • EP3: Primarily coupled to Gi, it inhibits adenylyl cyclase, decreasing cAMP levels.[1]

Q2: What are the best practices for preparing and storing PGE2 solutions?

A2: PGE2 is unstable in aqueous solutions, especially at acidic pH.[5] For optimal results, it is recommended to prepare fresh solutions for each experiment.

  • Stock Solutions: Prepare a stock solution (e.g., 10 mg/mL) in an organic solvent such as ethanol (B145695) or DMSO.[6][7] These stock solutions are more stable and can be stored at -20°C for extended periods.[6]

  • Working Solutions: For cell culture experiments, the stock solution can be further diluted in sterile medium.[5] For in vivo studies, dilute the stock in a suitable vehicle like sterile PBS or saline immediately before administration.[8]

  • Aqueous Solutions: If an organic solvent is not suitable for your experiment, PGE2 can be dissolved in aqueous buffers (solubility is approximately 5 mg/mL in PBS at pH 7.2), but it is recommended not to store these solutions for more than a day.[6]

Q3: What are common delivery methods for PGE2 in preclinical research?

A3: The choice of delivery method depends on the experimental model and the desired effect (systemic vs. local).

  • In Vitro: PGE2 is typically added directly to the cell culture medium.[9]

  • In Vivo: Common administration routes in animal models include:

    • Intraperitoneal (i.p.) injection: For systemic effects.[10]

    • Subcutaneous (s.c.) injection: For a more sustained release.

    • Intravenous (i.v.) injection: For rapid systemic distribution.

    • Oral gavage: If oral bioavailability is sufficient for the intended effect.

    • Local administration: Such as direct intratumoral injection or topical application to target a specific tissue and minimize systemic side effects.[11]

Q4: Are there advanced delivery systems available for PGE2?

A4: Yes, various advanced delivery systems are being explored to improve the stability, bioavailability, and targeted delivery of PGE2. These include:

  • Liposomes: Encapsulating PGE2 in liposomes can enhance its stability and bioavailability.[12][13][14] This method has been shown to be effective for applications like muscle regeneration.[12][13]

  • Nanoparticles: Polymeric nanoparticles, such as those made from PLGA, can be used for controlled release and targeted delivery of PGE2 or its antagonists.[15]

  • Hydrogel Polymers: Controlled-release hydrogel polymer pessaries have been used for the localized delivery of PGE2.[16]

Troubleshooting Guides

In Vitro Experiments
Issue Possible Cause Suggested Solution
Inconsistent or No Cellular Response PGE2 Degradation: PGE2 is unstable in aqueous solutions.Prepare fresh working solutions from a frozen stock in organic solvent for each experiment. Avoid multiple freeze-thaw cycles of aqueous aliquots.[6][7]
Incorrect Concentration: The effective concentration of PGE2 can be cell-type specific.Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations can range from nanomolar to micromolar.[12][13]
Low Receptor Expression: The target cells may not express the relevant EP receptors.Verify the expression of EP1, EP2, EP3, and/or EP4 receptors in your cell line using techniques like qPCR or Western blotting.
Cell Toxicity High Concentration of Organic Solvent: The solvent used for the stock solution (e.g., DMSO, ethanol) can be toxic to cells at high concentrations.Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) and include a vehicle control in your experiment.[17]
High PGE2 Concentration: While often used to induce proliferation, high concentrations of PGE2 can be detrimental to some cell types.[12][13]Re-evaluate the optimal dose through a dose-response study, testing lower concentrations.
In Vivo Experiments
Issue Possible Cause Suggested Solution
Lack of Biological Effect Low Bioavailability: The administered PGE2 may not be reaching the target tissue in sufficient concentrations.Consider alternative routes of administration that may offer better bioavailability. For localized effects, consider direct tissue injection.[8]
Rapid Metabolism: PGE2 has a very short half-life in circulation.Increase the frequency of administration or consider a sustained-release formulation like liposomes or nanoparticles.[12][15]
Improper Dosing: The dose may be too low to elicit a response.Conduct a dose-escalation study to find the effective dose for your animal model. Published doses can vary significantly.[8][11]
High Animal Toxicity or Mortality Systemic Side Effects: PGE2 has potent systemic effects that can lead to toxicity at high doses.Reduce the dose. If a high local concentration is needed, switch to a targeted delivery method to minimize systemic exposure.[8]
Vehicle Toxicity: The vehicle used to dissolve and administer the PGE2 may be causing adverse effects.Run a vehicle-only control group to assess its toxicity and consider alternative, well-tolerated vehicles.[8]
Variability in Results Inconsistent Solution Preparation: Differences in the preparation of PGE2 solutions between experiments.Standardize the protocol for solution preparation, including the solvent, dilution vehicle, and the time between preparation and injection.[8]
Biological Variability: Differences in the age, weight, or health status of the animals.Use age- and weight-matched animals for all experimental groups and ensure they are properly acclimated before starting the experiment.[8]

Data Presentation

Table 1: Solubility of Prostaglandin E2 (this compound)

SolventApproximate SolubilityReference
Ethanol~100 mg/mL[6]
DMSO~100 mg/mL[6]
PBS (pH 7.2)~5 mg/mL[6]

Table 2: Stability of Prostaglandin E2 in Aqueous Solution at 25°C

pHTime for 10% Loss of PotencyReference
3-4133 hours[5]
653 hours
842 hours
94.2 hours
100.42 hours (25 minutes)[18]

Experimental Protocols

Protocol 1: In Vitro PGE2 Treatment of Cultured Cells
  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • PGE2 Stock Solution: Prepare a stock solution of PGE2 in 100% ethanol or DMSO at a concentration of 1-10 mg/mL. Store at -20°C.

  • Working Solution Preparation: Immediately before use, dilute the PGE2 stock solution in pre-warmed cell culture medium to the desired final concentrations. Ensure the final solvent concentration is below toxic levels (e.g., <0.1%).

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of PGE2. Include a vehicle control (medium with the same final concentration of the solvent).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Endpoint Analysis: After incubation, perform the desired analysis, such as cell proliferation assays, gene expression analysis (qPCR), or protein analysis (Western blot, ELISA).

Protocol 2: In Vivo Administration of PGE2 in a Mouse Model
  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.

  • PGE2 Solution Preparation: Prepare a stock solution of PGE2 in ethanol. On the day of injection, dilute the stock solution to the final desired concentration in sterile PBS.

  • Dosing: Administer the prepared PGE2 solution to the mice via the chosen route (e.g., intraperitoneal injection). The volume of injection should be appropriate for the size of the animal. Include a vehicle control group that receives PBS with the same percentage of ethanol.

  • Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.

  • Endpoint Analysis: At the end of the experimental period, collect tissues or blood for the desired analysis.

Mandatory Visualizations

PGE2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2 PGE2 (this compound) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 Cellular Response A Cellular Response A Ca2->Cellular Response A AC_up Adenylyl Cyclase Gs->AC_up cAMP_up ↑ cAMP AC_up->cAMP_up PKA_up PKA cAMP_up->PKA_up Cellular Response B Cellular Response B PKA_up->Cellular Response B AC_down Adenylyl Cyclase Gi->AC_down cAMP_down ↓ cAMP AC_down->cAMP_down Cellular Response C Cellular Response C cAMP_down->Cellular Response C

Caption: PGE2 Signaling Pathways via EP Receptors.

Experimental_Workflow_In_Vitro start Start cell_seeding Seed Cells in Multi-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation prepare_pge2 Prepare PGE2 Working Solution overnight_incubation->prepare_pge2 treat_cells Treat Cells with PGE2 and Vehicle Control prepare_pge2->treat_cells incubation Incubate for Desired Time treat_cells->incubation analysis Endpoint Analysis (e.g., Proliferation, qPCR, ELISA) incubation->analysis end End analysis->end

Caption: In Vitro PGE2 Experimental Workflow.

Liposomal_Delivery_Logic cluster_formulation Liposomal Formulation PGE2 PGE2 (this compound) Liposome PGE2-Loaded Liposome PGE2->Liposome Lipids Phospholipids + Cholesterol Lipids->Liposome Improved_Stability Improved Stability of PGE2 Liposome->Improved_Stability Enhanced_Bioavailability Enhanced Bioavailability Liposome->Enhanced_Bioavailability Targeted_Delivery Potential for Targeted Delivery Liposome->Targeted_Delivery Reduced_Side_Effects Reduced Systemic Side Effects Liposome->Reduced_Side_Effects

Caption: Logic of Liposomal Delivery for PGE2.

References

Validation & Comparative

ONO-4641 (Ceralifimod) vs. Fingolimod: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of two prominent sphingosine (B13886) 1-phosphate receptor modulators in preclinical autoimmune models.

This guide provides a comparative analysis of ONO-4641 (Ceralifimod) and Fingolimod (B1672674) (FTY720), two significant sphingosine 1-phosphate (S1P) receptor modulators. While both compounds target the S1P signaling pathway to exert their immunomodulatory effects, their receptor selectivity profiles and subsequent preclinical efficacy present key distinctions relevant to researchers and drug development professionals. This document summarizes key experimental data, outlines methodologies, and visualizes the underlying biological pathways.

Mechanism of Action: A Tale of Two Selectivities

ONO-4641 is a second-generation, selective agonist for the sphingosine 1-phosphate receptors 1 and 5 (S1P1 and S1P5).[1][2][3] In contrast, Fingolimod is a non-selective S1P receptor agonist, binding to S1P1, S1P3, S1P4, and S1P5 after being phosphorylated to its active form, FTY720-phosphate.[4] The primary therapeutic mechanism for both compounds involves the functional antagonism of S1P1.[1] This leads to the downregulation of the S1P1 receptor on lymphocytes, rendering them unresponsive to the S1P gradient that governs their exit from secondary lymphoid tissues.[1] This sequestration of lymphocytes prevents their infiltration into target organs, thereby mitigating autoimmune-mediated damage. The lack of S1P3 activity in ONO-4641 is hypothesized to reduce the risk of cardiovascular side effects, such as bradycardia, which have been associated with Fingolimod.[4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the S1P1 signaling pathway targeted by both compounds and a general experimental workflow for evaluating their efficacy in a preclinical model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).

cluster_intracellular Intracellular S1P1 S1P1 Receptor Gi Gi Protein S1P1->Gi note Prolonged activation by agonists leads to S1P1 receptor internalization and degradation (downregulation), inhibiting lymphocyte egress. S1P1->note AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activates Lymphocyte_Egress Lymphocyte Egress PKA->Lymphocyte_Egress Promotes S1P_Agonist ONO-4641 or Fingolimod-P S1P_Agonist->S1P1 Binds and Activates

Caption: S1P1 Receptor Signaling Pathway.

cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Induction Induce EAE in Rodents (e.g., with MOG in rats) Grouping Randomize into Treatment Groups: - Vehicle Control - ONO-4641 (various doses) - Fingolimod (positive control) Induction->Grouping Treatment Daily Oral Administration of Compounds Grouping->Treatment Monitoring Monitor Daily: - Clinical Score (Paralysis) - Body Weight Treatment->Monitoring Histology Histopathological Analysis of Spinal Cord and Brain (Inflammation, Demyelination) Monitoring->Histology Blood_Analysis Peripheral Blood Lymphocyte Count Monitoring->Blood_Analysis

References

A Comparative Guide to Tirabrutinib (ONO/GS-4059) and Other Bruton's Tyrosine Kinase (BTK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tirabrutinib (B611380) (ONO/GS-4059), a second-generation Bruton's Tyrosine Kinase (BTK) inhibitor, with other commercially available BTK inhibitors. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and research endeavors.

Introduction to Tirabrutinib and BTK Inhibition

Tirabrutinib (formerly ONO-4059 or GS-4059) is a highly selective, orally administered, irreversible BTK inhibitor developed by Ono Pharmaceutical. BTK is a crucial non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for the proliferation, survival, and activation of B-cells.[1] Dysregulation of the BCR signaling pathway is a hallmark of various B-cell malignancies, making BTK a prime therapeutic target.[3][1]

Tirabrutinib, like other irreversible BTK inhibitors, forms a covalent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme.[1] This action permanently blocks the enzyme's activity, leading to the inhibition of downstream signaling and ultimately inducing apoptosis in malignant B-cells.[1] The key differentiator among BTK inhibitors often lies in their selectivity and off-target effects.[4]

Comparative Efficacy and Selectivity

The development of second-generation BTK inhibitors, such as Tirabrutinib, Acalabrutinib (B560132), and Zanubrutinib (B611923), was driven by the need to improve upon the first-generation inhibitor, Ibrutinib, by offering greater selectivity and a more favorable safety profile.[4] Increased selectivity aims to minimize off-target kinase inhibition, which is often associated with adverse effects.[5]

InhibitorTargetIC50 (BTK)Key Off-TargetsNotable Adverse Events
Tirabrutinib BTK2.2 nM[6]TEC, BMX[7]Rash, Neutropenia, Leukopenia[8]
Ibrutinib BTK0.5 nMEGFR, TEC, ITK, JAK3Atrial fibrillation, Bleeding, Hypertension[5][9]
Acalabrutinib BTK3 nMHeadache, Diarrhea
Zanubrutinib BTK<1 nMNeutropenia, Upper respiratory tract infection

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Clinical Data Summary: Tirabrutinib in Primary Central Nervous System Lymphoma (PCNSL)

Tirabrutinib has shown significant clinical activity in patients with relapsed or refractory Primary Central Nervous System Lymphoma (PCNSL), a rare and aggressive form of non-Hodgkin lymphoma.[10][11]

A Phase 2 study (PROSPECT) in the U.S. demonstrated the following results for Tirabrutinib monotherapy in patients with R/R PCNSL:[10][12]

  • Overall Response Rate (ORR): 67%[10]

  • Complete Response Rate (CRR): 44%[10]

  • Median Duration of Response (DOR): 9.3 months[12]

  • Median Progression-Free Survival (PFS): 6.0 months[12]

These findings highlight the potential of Tirabrutinib as an effective treatment option for this challenging patient population.

Experimental Protocols

In Vitro Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the kinase inhibitor against the target kinase.

  • Methodology:

    • Recombinant human BTK enzyme is incubated with varying concentrations of the test inhibitor (e.g., Tirabrutinib).

    • A substate peptide and ATP (adenosine triphosphate) are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based BTK Autophosphorylation Assay

  • Objective: To assess the inhibitor's ability to block BTK activity within a cellular context.

  • Methodology:

    • A suitable B-cell lymphoma cell line (e.g., TMD8) is cultured.[13]

    • Cells are treated with a range of concentrations of the BTK inhibitor for a specific duration.

    • The cells are then lysed to extract cellular proteins.

    • The level of phosphorylated BTK (pBTK) at a specific autophosphorylation site (e.g., Tyr223) is measured using an immunoassay, such as an ELISA or Western blot, with an antibody specific for pBTK.

    • The total amount of BTK protein is also measured as a loading control.

    • The inhibition of BTK autophosphorylation is determined by comparing the pBTK levels in treated cells to untreated controls.[13]

Visualizing the BTK Signaling Pathway

The following diagram illustrates the central role of Bruton's Tyrosine Kinase (BTK) in the B-cell receptor (BCR) signaling pathway and the point of inhibition by Tirabrutinib.

BTK_Signaling_Pathway BTK Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC Transcription_Factors Transcription Factors (NF-κB, NFAT) PKC->Transcription_Factors Ca_flux->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Tirabrutinib Tirabrutinib (ONO/GS-4059) Tirabrutinib->BTK Covalent Inhibition

Caption: BTK signaling pathway and the inhibitory action of Tirabrutinib.

References

On-Target Effects of Prostaglandin Analogs in Glaucoma Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the on-target effects of commonly used prostaglandin (B15479496) F2α (PGF2α) analogs for the treatment of glaucoma. While this report was initially aimed at including data for "ONO 207," a thorough search of publicly available scientific literature and databases did not yield any specific experimental data on its biological activity or on-target effects. "this compound" is identified as the chemical compound 9,11,15-Trihydroxyprost-5-en-1-oic acid (CAS Number: 27376-74-5). Based on its structure, it is presumed to be a prostaglandin analog. However, without experimental data, a direct comparison with other agents is not possible.

This guide will, therefore, focus on the well-characterized prostaglandin analogs Latanoprost, Travoprost, and Bimatoprost, for which substantial on-target data is available. These drugs are frontline therapies for reducing intraocular pressure (IOP), a primary risk factor for glaucoma. Their primary mechanism of action is to increase the uveoscleral outflow of aqueous humor from the eye.

Prostaglandin F2α Receptor (FP Receptor) Signaling Pathway

Prostaglandin F2α analogs exert their therapeutic effect by acting as agonists at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor in the ciliary muscle and other tissues of the eye initiates a signaling cascade that leads to the remodeling of the extracellular matrix and a subsequent increase in the outflow of aqueous humor through the uveoscleral pathway, thereby lowering IOP.

FP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_ecm Extracellular Matrix PGF_analog PGF2α Analog (e.g., Latanoprost acid) FP_receptor FP Receptor (GPCR) PGF_analog->FP_receptor Binds to G_protein Gq/11 FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway Gene_expression Gene Expression (e.g., MMPs) MAPK_pathway->Gene_expression ECM_remodeling ECM Remodeling Gene_expression->ECM_remodeling Uveoscleral_outflow Increased Uveoscleral Outflow ECM_remodeling->Uveoscleral_outflow

Caption: Signaling pathway of PGF2α analogs via the FP receptor.

Comparative On-Target Efficacy

The on-target efficacy of prostaglandin analogs is determined by their binding affinity to the FP receptor and their functional potency in activating the receptor. The following tables summarize the available quantitative data for Latanoprost acid, Travoprost acid, and Bimatoprost acid, the active forms of the respective prodrugs.

Table 1: FP Receptor Binding Affinities (Ki)

CompoundKi (nM)Test SystemReference
Latanoprost acid3.6 - 14Cloned human FP receptor[1]
Travoprost acid3.2 - 14Cloned human FP receptor[1]
Bimatoprost acid5.8 - 20Cloned human FP receptor[1]

Lower Ki values indicate higher binding affinity.

Table 2: FP Receptor Functional Potency (EC50)

CompoundEC50 (nM)Assay TypeCell TypeReference
Latanoprost acid32 - 124Phosphoinositide TurnoverHuman ciliary muscle cells[1]
Travoprost acid1.4 - 3.6Phosphoinositide TurnoverHuman ciliary muscle cells, Human trabecular meshwork cells[1]
Bimatoprost acid2.8 - 3.8Phosphoinositide TurnoverMost cell types[1]

Lower EC50 values indicate higher potency.

Experimental Protocols

FP Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the FP receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human FP receptor or from tissues known to express the receptor (e.g., bovine corpus luteum).

  • Radioligand Binding: A radiolabeled prostaglandin, such as [3H]-PGF2α, is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., Latanoprost acid).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

FP Receptor Binding Assay Workflow start Start prep_membranes Prepare Membranes with FP Receptors start->prep_membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate filter Separate Bound and Unbound Ligand (Filtration) incubate->filter quantify Quantify Radioactivity filter->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for a typical FP receptor binding assay.

Phosphoinositide Turnover Assay

Objective: To determine the functional potency (EC50) of a compound as an agonist at the FP receptor.

Methodology:

  • Cell Culture and Labeling: Cells expressing the FP receptor (e.g., human ciliary muscle cells) are cultured and labeled with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).

  • Compound Treatment: The labeled cells are then treated with varying concentrations of the test compound.

  • Inositol (B14025) Phosphate (B84403) Extraction: Activation of the FP receptor by an agonist stimulates phospholipase C (PLC), which hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). The reaction is stopped, and the water-soluble inositol phosphates are extracted.

  • Separation and Quantification: The different inositol phosphates (IP1, IP2, IP3) are separated using anion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal stimulation of inositol phosphate production is determined as the EC50 value.

Phosphoinositide Turnover Assay Workflow start Start label_cells Label Cells with [3H]-myo-inositol start->label_cells treat_cells Treat Cells with Test Compound label_cells->treat_cells extract_ip Extract Inositol Phosphates (IPs) treat_cells->extract_ip separate_ip Separate IPs by Chromatography extract_ip->separate_ip quantify_ip Quantify Radioactivity of IPs separate_ip->quantify_ip analyze Calculate EC50 quantify_ip->analyze end End analyze->end

Caption: Workflow for a phosphoinositide turnover assay.

Conclusion

Latanoprost, Travoprost, and Bimatoprost are all potent agonists of the prostaglandin FP receptor, which is the primary on-target mechanism for their IOP-lowering effects in the treatment of glaucoma. The provided data indicates that Travoprost acid generally exhibits the highest affinity and potency for the FP receptor among the three. While "this compound" is chemically identified, the lack of publicly available biological data prevents its inclusion in this direct comparison. Further research and publication of data for "this compound" are necessary to evaluate its on-target effects relative to the established prostaglandin analogs.

References

Compound "ONO 207" Unidentified in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific and chemical databases has yielded no specific information for a compound designated as "ONO 207." As a result, a detailed comparison guide on its cross-reactivity profile, as requested, cannot be provided at this time.

Extensive searches for "this compound" in pharmacological and chemical literature, including major databases of scientific publications and compound registries, did not identify a molecule with this specific name. While the searches returned information on a number of other compounds from Ono Pharmaceutical Co., Ltd., designated with the "ONO-" prefix (such as ONO-2745, ONO-7579, and others), none of these are synonymous with or lead to information about "this compound."

Occasional references to "this compound" were found in unrelated historical documents, where the term appears to be a coincidental alphanumeric string rather than a reference to a chemical entity. For instance, a citation number in a review article and a numerical entry in an old governmental document were noted, but these are not relevant to a pharmacological compound.

Without identification of the primary target and chemical structure of "this compound," it is impossible to:

  • Determine its mechanism of action and the signaling pathways it may modulate.

  • Identify potential off-target interactions and construct a cross-reactivity profile.

  • Find and compare its performance with alternative compounds.

  • Provide relevant experimental protocols used for its characterization.

Therefore, the core requirements for the requested comparison guide, including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways and workflows, cannot be fulfilled.

It is possible that "this compound" may be an internal, preclinical, or discontinued (B1498344) project name that has not been disclosed in publicly available literature. It could also be an erroneous or incomplete designation.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the exact name and any alternative identifiers. Should a correct and identifiable name be provided, a full analysis of its cross-reactivity profile and a comprehensive comparison guide can be initiated.

Navigating Novel Anticancer Agents: A Comparative Analysis of ODM-207 and NVX-207 Performance Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of oncology, the evaluation of novel therapeutic compounds is a critical endeavor. This guide provides a comparative analysis of two such agents, ODM-207 and NVX-207 , detailing their performance in various cancer cell lines. While the initial query sought information on "ONO 207," public scientific literature does not currently provide sufficient data on a compound with this specific designation. However, extensive research exists for the similarly named and clinically relevant compounds ODM-207 and NVX-207, which are presented here as a valuable comparative resource.

Executive Summary

ODM-207 , a potent and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, has demonstrated significant anti-proliferative activity in a range of hematological and solid tumor cell lines. Its mechanism centers on the epigenetic regulation of key oncogenes. In contrast, NVX-207 , a semi-synthetic derivative of betulinic acid, induces apoptosis through the intrinsic pathway and has shown considerable efficacy, particularly in melanoma and equine skin cancer models. This guide will delve into the available quantitative data, experimental methodologies, and the distinct signaling pathways these compounds modulate.

Performance Data in Cancer Cell Lines

The following tables summarize the in vitro efficacy of ODM-207 and NVX-207 across a variety of cancer cell lines, highlighting their differential activity and potency.

Table 1: In Vitro Activity of ODM-207 in Human Cancer Cell Lines
Cell LineCancer TypeKey FindingsReported IC50/Effect
MCF-7 Breast Cancer (ER+)Inhibited cell proliferation, induced G0/G1 cell cycle arrest, downregulated ERα expression. Synergistic effects with palbociclib.[1]-
VCaP Prostate Cancer (AR+)Attenuated cell growth, induced apoptosis, and downregulated c-Myc expression.[2][3]-
22Rv1 Prostate Cancer (AR+)Attenuated cell growth and demonstrated efficacy in xenograft models.[2]-
LNCaP Prostate CancerInduced cell cycle arrest and cellular senescence.[3]-
Table 2: In Vitro Activity of NVX-207 in Various Cell Lines
Cell LineSpeciesCancer TypeReported IC50Key Findings
Various Human & Canine Cell Lines Human, CanineVarious CancersMean IC50 = 3.5 µM[4]Induced apoptosis via cleavage of caspases-9, -3, -7, and PARP.[4]
MelDuWi & MellJess/HoMelZh EquineMelanoma-High cytotoxicity, induced apoptosis (phosphatidylserine externalization, DNA fragmentation, caspase activation).[5]
A375 HumanMelanoma-Showed cytotoxic effects.[5]
Equine Sarcoid (ES) Cells EquineSarcoid-Significantly inhibited proliferation and metabolism in a time- and dose-dependent manner.[6]
Equine Malignant Melanoma (EMM) Cells EquineMelanoma-Significantly inhibited proliferation and metabolism in a time- and dose-dependent manner.[6]

Experimental Protocols

A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.

ODM-207: Cell Proliferation and Mechanism of Action Assays

1. Cell Proliferation Assay:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, VCaP, 22Rv1, LNCaP) were seeded in 96-well plates at an appropriate density.

  • Treatment: Cells were treated with increasing concentrations of ODM-207 for a specified duration (e.g., 4 days).

  • Viability Assessment: Cell viability was determined using a standard method such as the colorimetric MTT assay or a luminescence-based assay (e.g., CellTiter-Glo).

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

2. Cell Cycle Analysis:

  • Treatment and Fixation: Cells were treated with ODM-207, harvested, and fixed in ice-cold ethanol.

  • Staining: Fixed cells were stained with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) in the presence of RNase.

  • Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

3. Western Blot Analysis:

  • Protein Extraction: Whole-cell lysates were prepared from ODM-207-treated and untreated cells.

  • SDS-PAGE and Transfer: Proteins were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were probed with primary antibodies against target proteins (e.g., c-Myc, ERα, PARP, cleaved caspases) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

NVX-207: Cytotoxicity and Apoptosis Assays

1. Cytotoxicity (MTS) Assay:

  • Cell Culture: Equine sarcoid (ES), equine malignant melanoma (EMM) cells, and equine dermal fibroblasts were cultured.

  • Treatment: Cells were treated with various concentrations of NVX-207 for 48 hours.

  • Metabolic Activity Measurement: Cell viability was assessed by measuring the metabolic activity using the MTS assay, where the reduction of a tetrazolium compound to a formazan (B1609692) product by viable cells is quantified spectrophotometrically.

2. Apoptosis Assays:

  • Annexin V Staining: To detect early apoptosis, cells were stained with Annexin V (which binds to externalized phosphatidylserine) and a viability dye (e.g., propidium iodide) and analyzed by flow cytometry.

  • Cell Cycle Analysis for DNA Fragmentation: Similar to the protocol for ODM-207, cell cycle analysis was used to detect the sub-G1 peak, which is indicative of DNA fragmentation, a hallmark of late apoptosis.

  • Caspase Activity Assays: The activation of initiator (caspase-9) and effector (caspase-3, -7) caspases was measured using specific substrates that release a fluorescent or colorimetric signal upon cleavage.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and experimental processes, the following diagrams are provided.

ODM207_Pathway cluster_nucleus Nucleus ODM207 ODM-207 BET BET Proteins (BRD2, BRD3, BRD4) ODM207->BET TF Transcription Factors BET->TF recruits Histones Acetylated Histones Histones->BET DNA DNA mRNA mRNA DNA->mRNA Transcription Oncogenes Oncogenes (e.g., c-Myc, ERα) Proliferation Tumor Cell Proliferation Oncogenes->Proliferation mRNA->Oncogenes Translation NVX207_Workflow cluster_invitro In Vitro Assessment cluster_assays Functional Assays cluster_apoptosis_details Apoptosis Details start Cancer Cell Lines (e.g., Melanoma, Sarcoid) treatment Treatment with NVX-207 (Dose- and Time-response) start->treatment prolif Proliferation/Viability (MTS Assay) treatment->prolif apoptosis Apoptosis Analysis treatment->apoptosis end Determination of Anticancer Activity prolif->end annexin Annexin V Staining (Flow Cytometry) apoptosis->annexin dna_frag DNA Fragmentation (Cell Cycle Analysis) apoptosis->dna_frag caspase Caspase Activation (Caspase-Glo Assay) apoptosis->caspase annexin->end dna_frag->end caspase->end

References

A Comparative Analysis of ODM-207 and Analogous BET Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modulation has emerged as a promising frontier in oncology and other therapeutic areas. Among the key epigenetic targets are the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), which act as "readers" of acetylated histones, playing a crucial role in the transcriptional regulation of oncogenes and pro-inflammatory genes. Small molecule inhibitors targeting BET bromodomains have shown significant therapeutic potential. This guide provides a comparative analysis of ODM-207, a novel BET inhibitor, and its functional analogs, with a focus on their performance supported by experimental data.

ODM-207 is a potent and selective, orally active pan-BET inhibitor that is structurally distinct from the well-characterized benzodiazepine-based inhibitors such as JQ1 and OTX015.[1][2] This structural difference may contribute to its activity in cancer cells that have developed resistance to other BET inhibitors.[1] This guide will delve into the available data to offer a comparative perspective on the efficacy and mechanism of action of these compounds.

Comparative Performance Data

The following tables summarize the available quantitative data for ODM-207 and its key analogs. Direct head-to-head comparative studies with uniform assays are limited in the public domain; therefore, the data presented is a synthesis from multiple sources.

Table 1: In Vitro Inhibitory Activity Against BET Bromodomains

CompoundTargetIC50 (nM)Assay MethodReference
ODM-207 BRD2 BD161Biochemical Assay[3]
BRD3 BD186Biochemical Assay[3]
BRD4 BD1116Biochemical Assay[3]
BRD4 (full length)89Biochemical Assay[3]
BRDT BD189Biochemical Assay[3]
JQ1 BRD4 BD1~50TR-FRETNot specified
OTX015 BRD2/3/4Potent InhibitionNot specified[4]

Table 2: Anti-proliferative and Apoptotic Activity in Cancer Cell Lines

CompoundCell LineCancer TypeEffectKey FindingsReference
ODM-207 ER+ Breast Cancer CellsBreast CancerG0/G1 cell cycle arrestEffective inhibition of proliferation.[3]
VCaPProstate CancerInduction of apoptosisIncreased expression of pro-apoptotic regulators.[1]
LNCaPProstate CancerCell cycle arrest, senescencePotent antiproliferative effects.[1]
JQ1 Triple Negative Breast Cancer CellsBreast CancerG0/G1 cell cycle arrestReduced proliferation in the nanomolar range.[5]
OTX015 Triple Negative Breast Cancer CellsBreast CancerReduced proliferationAntiproliferative effects in the nanomolar range.[5]
Ependymoma Stem CellsEpendymomaG0/G1 cell cycle arrest, ApoptosisUpregulation of p21 and p27, induction of cleaved caspase 3.[6]

Mechanism of Action: Signaling Pathways

BET inhibitors function by competitively binding to the acetylated lysine-binding pockets of BET bromodomains, thereby displacing them from chromatin. This leads to the downregulation of key target genes, including the MYC oncogene, which is a critical driver of proliferation in many cancers. The inhibition of BET proteins ultimately results in cell cycle arrest and apoptosis in malignant cells.

BET_Inhibitor_Signaling_Pathway cluster_0 BET Inhibitor Action cluster_1 Transcriptional Regulation cluster_2 Cellular Outcomes BET_Inhibitor ODM-207 / Analogs BET_Protein BET Proteins (BRD2, BRD3, BRD4) BET_Inhibitor->BET_Protein Binds to Bromodomains Acetylated_Histones Acetylated Histones BET_Protein->Acetylated_Histones Displaces from Transcription_Machinery Transcriptional Machinery BET_Protein->Transcription_Machinery Recruitment Blocked Oncogenes Oncogenes (e.g., MYC) Transcription_Machinery->Oncogenes Transcription Inhibited Gene_Expression Downregulation of Gene Expression Oncogenes->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Experimental_Workflow cluster_0 Initial Screening & Characterization cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy cluster_3 Comparative Analysis A Biochemical Assays (e.g., TR-FRET, AlphaScreen) Determine IC50 against BET bromodomains B Cell-Based Proliferation Assays (e.g., MTT, CellTiter-Glo) Determine IC50 in cancer cell lines A->B C Western Blot Analysis (MYC, Cell Cycle Proteins, Apoptosis Markers) B->C D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Apoptosis Assays (Annexin V Staining, Caspase Activity) B->E F Xenograft/Patient-Derived Xenograft (PDX) Models Evaluate anti-tumor activity C->F D->F E->F G Head-to-Head Comparison with Analogous Inhibitors (e.g., JQ1, OTX015) Across all assays F->G

References

No Publicly Available Data for "ONO 207" Prevents Direct Comparison with Standard of Care

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the investigational compound "ONO 207" has yielded no publicly available scientific literature, clinical trial data, or press releases that would allow for a head-to-head comparison with any current standard of care. There is no registered drug or therapeutic agent with this specific designation in clinical development databases or published research.

The search did identify several other compounds with similar naming conventions or from the same pharmaceutical sponsor (Ono Pharmaceutical Co., Ltd.), which are detailed below. However, none of these can be confirmed as "this compound."

  • ONO-2020: An epigenetic regulator currently in Phase 2 clinical trials for the treatment of mild to moderate Alzheimer's disease. The study is a double-blind, placebo-controlled trial and is not designed as a head-to-head comparison with a standard of care therapy[1].

  • ODM-207: A Bromodomain and Extra-Terminal domain (BET) inhibitor that was evaluated in a Phase 1 clinical trial for selected solid tumors. The study focused on safety, pharmacokinetics, and preliminary anti-tumor activity but did not show any partial or complete responses[2][3].

  • NVX-207: A novel semi-synthetic betulinic acid-derived anti-cancer compound that has shown anti-tumor activity in preclinical studies and in a Phase I/II study in canines with naturally occurring cancers[4].

  • Tirabrutinib (ONO-4059): A Bruton's tyrosine kinase (BTK) inhibitor developed by Ono Pharmaceutical Co., Ltd. It has been studied in patients with relapsed or refractory primary central nervous system lymphoma (PCNSL) and has demonstrated a promising overall response rate in a Phase 2 study[5][6][7].

  • ONO-4007: A synthetic analogue of the lipid A moiety of bacterial lipopolysaccharide that was investigated in a Phase 1 study for its anti-tumor activity. The study did not observe objective anti-tumor responses, though some patients maintained stable disease[8].

Without specific information on "this compound," including its mechanism of action and therapeutic indication, it is not possible to identify the relevant standard of care for a comparative analysis. Consequently, the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams, cannot be generated.

Researchers, scientists, and drug development professionals seeking information on a specific therapeutic agent are advised to verify the exact designation of the compound to ensure accurate data retrieval. If "this compound" is an internal development code or a different designation is intended, providing the correct identifier will be necessary to conduct a meaningful comparative analysis.

References

Benchmarking ONO 207: A Comparative Analysis Against Published Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational BET bromodomain inhibitor ODM-207, potentially referred to as ONO 207, against other agents in its class. The information is compiled from publicly available preclinical and clinical data to assist researchers in evaluating its performance and potential.

Executive Summary

ODM-207 is an orally bioavailable, potent, and selective inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] It has demonstrated anti-proliferative effects in various cancer models, including estrogen receptor-positive (ER+) breast cancer and castration-resistant prostate cancer.[3] A first-in-human Phase 1 clinical trial has evaluated its safety, pharmacokinetics, and preliminary anti-tumor activity in patients with selected solid tumors.[4][5] This guide will compare the available data for ODM-207 with other notable BET inhibitors that have published clinical trial results.

Data Presentation

Table 1: Preclinical Activity of ODM-207
ParameterValueCell Line/ModelSource
IC50 (BRD4 BD1) 116 nMBiochemical Assay
IC50 (BRD4 full length) 89 nMBiochemical Assay
IC50 (BRD3 BD1) 86 nMBiochemical Assay
IC50 (BRD2 BD1) 61 nMBiochemical Assay
IC50 (BRDT BD1) 89 nMBiochemical Assay
Effect on Cell Cycle G0/G1 Phase ArrestER+ Breast Cancer Cell Lines[6]
In Vivo Efficacy Tumor Growth InhibitionEnzalutamide-resistant 22Rv1 Prostate Cancer Xenograft[7]
In Vivo Efficacy Tumor Growth SuppressionER+ Patient-Derived Breast Cancer Xenograft[6]
Table 2: Comparison of Clinical Trial Data for Selected BET Inhibitors
FeatureODM-207ZEN-3694BMS-986158
Trial Phase Phase 1Phase 1b/2Phase 1
Patient Population Selected Solid Tumors (including castrate-resistant prostate cancer)Metastatic Castration-Resistant Prostate Cancer (in combination with enzalutamide)Solid Tumors (including ovarian cancer and NUT carcinoma)
Dose-Limiting Toxicity (DLT) Intolerable fatigueNausea, thrombocytopenia, anemia, fatigue, hypophosphatemiaDiarrhea, thrombocytopenia
Common Adverse Events Thrombocytopenia, asthenia, nausea, anorexia, diarrhea, fatigue, vomitingVisual disturbances, nausea, fatigue, decreased appetite, dysgeusia, thrombocytopeniaDiarrhea, thrombocytopenia
Efficacy (Monotherapy) No partial or complete responses observedNot reported as monotherapy in this trial2 partial responses (ovarian cancer, NUT carcinoma)
Efficacy (Combination) Not applicable in this trialClinical benefit rate of 35% in combination with enzalutamideNot applicable in this trial
Maximum Tolerated Dose (MTD) 2 mg/kgNot explicitly stated4.5 mg starting dose in responding patients
Clinical Trial Identifier NCT03035591NCT02711956Not explicitly stated in search results
Source [3][4][5][8][9]

Experimental Protocols

Detailed experimental protocols for the cited studies are often found in the supplementary materials of the publications. The following are representative protocols for the key experiments mentioned.

In Vitro Cell Proliferation and IC50 Determination (MTT Assay)

This protocol outlines a common method for assessing the effect of a compound on cell viability and determining its half-maximal inhibitory concentration (IC50).

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the BET inhibitor (e.g., ODM-207). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

PDX models involve the implantation of tumor tissue from a patient into an immunodeficient mouse, providing a more clinically relevant model for testing anti-cancer agents.

  • Tumor Implantation: Fresh tumor tissue obtained from a patient is surgically implanted subcutaneously into immunodeficient mice (e.g., NOD-scid IL2Rgamma-null mice).

  • Tumor Growth and Passaging: Once the tumors reach a certain size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.

  • Treatment Study: When tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

  • Drug Administration: The investigational drug (e.g., ODM-207) is administered to the treatment group according to the desired dose and schedule (e.g., oral gavage daily). The control group receives a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or at a specified time point.

  • Data Analysis: Tumor growth curves are plotted for each group, and the anti-tumor efficacy is assessed by comparing the tumor growth inhibition between the treated and control groups.

Phase 1 Clinical Trial Design and Assessments

Phase 1 trials are the first-in-human studies designed to primarily assess the safety and tolerability of a new drug and to determine the recommended Phase 2 dose (RP2D).

  • Study Design: A common design is the 3+3 dose escalation scheme. A cohort of 3 patients receives a starting dose of the drug. If no dose-limiting toxicities (DLTs) are observed, the next cohort of 3 patients receives a higher dose. If one of the three patients experiences a DLT, three more patients are enrolled at that dose level. The maximum tolerated dose (MTD) is defined as the dose level at which no more than one of six patients experiences a DLT.

  • Patient Population: Patients with advanced solid tumors who have exhausted standard treatment options are typically enrolled.

  • Safety and Tolerability Assessment: Patients are closely monitored for adverse events (AEs), which are graded according to the Common Terminology Criteria for Adverse Events (CTCAE). DLTs are predefined severe AEs that are considered unacceptable.

  • Pharmacokinetic (PK) Assessment: Blood samples are collected at multiple time points after drug administration to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Preliminary Efficacy Assessment: Tumor response is typically assessed every 6-8 weeks using imaging techniques (e.g., CT or MRI) and evaluated based on the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[1][2][3][4][9]

Mandatory Visualization

BET_Inhibitor_Mechanism cluster_nucleus Cell Nucleus BET_Proteins BET Proteins (BRD2, BRD3, BRD4, BRDT) Acetylated_Histones Acetylated Histones BET_Proteins->Acetylated_Histones Binds to Transcription_Factors Transcription Factors (e.g., c-MYC) BET_Proteins->Transcription_Factors Recruits Chromatin Chromatin Acetylated_Histones->Chromatin Gene_Transcription Oncogene Transcription Transcription_Factors->Gene_Transcription Initiates ODM_207 ODM-207 (BET Inhibitor) ODM_207->BET_Proteins Inhibits Binding Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Culture 1. Cancer Cell Line Culture Drug_Treatment 2. Treatment with ODM-207 (Dose-Response) Cell_Culture->Drug_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Data_Analysis 4. IC50 Determination Viability_Assay->Data_Analysis PDX_Model 5. Patient-Derived Xenograft Model Data_Analysis->PDX_Model Promising candidates move to in vivo testing Treatment_Groups 6. Randomization to Treatment & Control Groups PDX_Model->Treatment_Groups Tumor_Monitoring 7. Tumor Growth Monitoring Treatment_Groups->Tumor_Monitoring Efficacy_Evaluation 8. Efficacy Evaluation Tumor_Monitoring->Efficacy_Evaluation

References

Safety Operating Guide

Information on Proper Disposal Procedures for ONO-207 Cannot Be Provided Without Specific Chemical Identification

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to locate specific disposal procedures for a substance identified as "ONO-207" have been unsuccessful due to the absence of publicly available information linking this identifier to a specific chemical compound. Providing standardized disposal guidance without precise chemical identification would be contrary to safe laboratory practices.

Searches for "ONO-207" in chemical databases and safety data sheet (SDS) repositories did not yield a match for a distinct chemical entity. The designation "ONO" is frequently used by Ono Pharmaceutical Co., Ltd. as a prefix for its developmental compounds.[1][2][3][4][5][6] However, "ONO-207" does not appear in their publicly accessible development pipelines. It is possible that "ONO-207" is an internal, non-public code, a discontinued (B1498344) compound, or a newly developed substance for which documentation is not yet widely available.

Initial search results for "ONO-207" identified unrelated products, including a "Formaldehyde Neutralizing Absorbent Mat (MSD-207)" and commercial product listings, which are not relevant to a laboratory research compound.

Importance of Specific Chemical Information for Safe Disposal

The proper disposal of any chemical substance is dictated by its specific physical, chemical, and toxicological properties. Key factors that determine the correct disposal protocol include:

  • Reactivity: The potential for the chemical to react with other substances.

  • Toxicity: The degree to which the substance is harmful to humans and the environment.

  • Flammability: The risk of the substance igniting and causing a fire.

  • Environmental Persistence: The potential for the substance to remain in the environment and cause long-term harm.

  • Regulatory Status: Classification under federal, state, and local waste disposal regulations.

Without a definitive chemical name, CAS number, or a corresponding Safety Data Sheet (SDS), it is impossible to provide the essential, immediate safety and logistical information required for its safe handling and disposal.

Recommendations for Researchers, Scientists, and Drug Development Professionals

To ensure the safe disposal of the substance referred to as "ONO-207," it is imperative to:

  • Positively Identify the Chemical: Ascertain the specific chemical name and CAS number for "ONO-207" from internal documentation, the supplier, or the manufacturer (Ono Pharmaceutical Co., Ltd., if applicable).

  • Obtain the Safety Data Sheet (SDS): The SDS is the primary source of information for safe handling and disposal. It will provide specific instructions under sections such as "Handling and Storage," "Hazards Identification," and "Disposal Considerations."

  • Consult Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the definitive resource for guidance on proper chemical waste management in accordance with all applicable regulations. They can provide specific protocols for the disposal of the identified substance.

Adherence to established safety protocols and proper chemical identification are paramount to protecting laboratory personnel and the environment. Generic disposal advice is not a substitute for specific guidance based on the known hazards of a chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.